molecular formula C20H18F3N7 B609951 PF-05085727

PF-05085727

Cat. No.: B609951
M. Wt: 413.4 g/mol
InChI Key: SHAVEYUXRBIMLA-UHFFFAOYSA-N
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Description

PF-05085727 is a Potent, Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor. This compound demonstrated in vivo activity as evidenced by biochemical increases in brain cGMP accumulation in rodent brain regions expressing highest levels of PDE2A enzyme. Additionally, behavioral and electrophysiological changes due to two different NMDA antagonists were reversed at exposures where PF-05085727would selectively inhibit PDE2A without activity at any other target.

Properties

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-05085727: A Technical Guide to its Mechanism of Action in Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific cognitive effects of PF-05085727 is limited. This guide provides a detailed overview of its core mechanism of action as a Phosphodiesterase 2A (PDE2A) inhibitor and extrapolates its potential impact on cognitive function based on preclinical and clinical findings from other selective PDE2A inhibitors.

Core Mechanism of Action: PDE2A Inhibition

This compound is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes two critical intracellular second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound prevents the degradation of both cAMP and cGMP, leading to their increased intracellular concentrations.[1] This elevation of cyclic nucleotides modulates downstream signaling pathways that are fundamental to synaptic plasticity and, consequently, cognitive processes.[1]

The inhibition of PDE2A is a promising therapeutic strategy for cognitive enhancement, as this enzyme is highly expressed in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.

Signaling Pathways in Cognitive Enhancement

The cognitive-enhancing effects of this compound are mediated through the potentiation of the cGMP and cAMP signaling cascades.

2.1. The cGMP-PKG Signaling Pathway

Inhibition of PDE2A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). The cGMP-PKG pathway plays a crucial role in synaptic plasticity, particularly in the induction and maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Activated PKG can phosphorylate various downstream targets, leading to enhanced synaptic transmission and neuronal function.

2.2. The cAMP-PKA Signaling Pathway

Similarly, the elevation of cAMP levels activates Protein Kinase A (PKA). The cAMP-PKA pathway is also critically involved in synaptic plasticity and memory formation. PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in synaptic growth and the stabilization of long-term memory.

2.3. Crosstalk and Synergistic Effects

A key feature of PDE2A's function is the crosstalk between the cGMP and cAMP pathways. cGMP can allosterically activate PDE2A, leading to increased hydrolysis of cAMP. By inhibiting PDE2A, this compound not only directly increases cGMP and cAMP levels but also disrupts this negative feedback loop, potentially leading to a more sustained elevation of cAMP. This synergistic action on both cyclic nucleotide pathways is believed to be a key contributor to the cognitive-enhancing effects of PDE2A inhibitors.

Below is a diagram illustrating the core signaling pathway affected by this compound.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_pre Glutamate NMDA_R NMDA Receptor Glutamate_pre->NMDA_R binds sGC Soluble Guanylyl Cyclase (sGC) NMDA_R->sGC activates AMPA_R AMPA Receptor cGMP cGMP sGC->cGMP produces AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces PDE2A PDE2A PDE2A->cGMP hydrolyzes PDE2A->cAMP hydrolyzes PKG PKG cGMP->PKG activates PKA PKA cAMP->PKA activates CREB CREB PKG->CREB phosphorylates PKA->CREB phosphorylates LTP Long-Term Potentiation (LTP) CREB->LTP promotes Cognition Enhanced Cognitive Function LTP->Cognition PF05085727 This compound PF05085727->PDE2A inhibits

This compound Signaling Pathway

Quantitative Data from Preclinical Studies with PDE2A Inhibitors

Table 1: Effects of PDE2A Inhibitors on Cognitive Performance in Animal Models

CompoundAnimal ModelCognitive TaskDosingKey Findings
PF-05180999 RatContextual Fear Conditioning0.3 mg/kg, p.o.Enhanced long-term memory.[2]
TAK-915 Aged RatsMorris Water Maze3 mg/kg/day, p.o. for 4 daysSignificantly reduced escape latency.[3]
Rats with scopolamine-induced deficitsNovel Object Recognition1, 3, and 10 mg/kg, p.o.Dose-dependently attenuated memory deficits.[3]
Middle-aged, poorly performing rats5-choice serial reaction time task10 mg/kg, p.o.Significantly improved attentional performance.[3]
BAY 60-7550 Mice with Aβ-induced deficitsMorris Water Maze & Passive Avoidance3.0 mg/kgSignificantly ameliorated learning and memory impairment.
Rats with PCP-induced deficitsExtradimensional-Intradimensional (ED/ID) Set-Shifting TaskNot specifiedAttenuated cognitive deficits.[4]

Table 2: Effects of PDE2A Inhibitors on Neurochemical and Electrophysiological Measures

CompoundMeasurementSystemDosingKey Findings
PF-05180999 cGMP levelsMouse brainNot specifiedDose-responsive increases in brain cGMP.[5]
Long-Term Potentiation (LTP)Rat hippocampal slicesNot specifiedReversed NMDA antagonist-induced deficits in LTP.[5]
TAK-915 cGMP levelsRat frontal cortex, hippocampus, striatum3 and 10 mg/kg, p.o.Significantly increased cGMP levels.[6]
GluR1 phosphorylationRat hippocampus10 mg/kg, p.o.Significantly upregulated phosphorylation of the AMPA receptor subunit GluR1.[6]
BAY 60-7550 pCREB/CREB ratio and BDNF expressionPrefrontal cortex and hippocampus of Aβ-treated miceNot specifiedReversed the Aβ-induced decreases in pCREB/CREB ratio and BDNF expression.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cognitive-enhancing effects of PDE2A inhibitors.

4.1. Novel Object Recognition (NOR) Test

This task assesses recognition memory based on the innate preference of rodents to explore novel objects over familiar ones.

  • Habituation Phase: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training/Sample Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).

  • Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. The PDE2A inhibitor or vehicle is typically administered before the training phase.[7]

4.2. Morris Water Maze (MWM)

This task is a widely used assay for spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Training: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: The PDE2A inhibitor or vehicle is typically administered before each day of training.[8]

4.3. In Vitro Electrophysiology: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

  • Slice Preparation: Brain slices containing the hippocampus are prepared from rodents.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to induce LTP.

  • Drug Application: The PDE2A inhibitor is bath-applied to the slices before and during the HFS to assess its effect on LTP induction and maintenance.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Below is a diagram illustrating a typical experimental workflow for evaluating a PDE2A inhibitor in a preclinical cognitive model.

cluster_workflow Experimental Workflow: Preclinical Cognitive Testing Animal_Model Select Animal Model (e.g., Aged Rats, Scopolamine-treated Mice) Grouping Randomly Assign to Groups (Vehicle vs. This compound) Animal_Model->Grouping Dosing Administer Compound (e.g., oral gavage) Grouping->Dosing Behavioral_Test Conduct Behavioral Assay (e.g., Novel Object Recognition) Dosing->Behavioral_Test Data_Collection Record and Analyze Behavioral Data (e.g., Discrimination Index) Behavioral_Test->Data_Collection Biochemical_Analysis Post-mortem Brain Tissue Analysis (e.g., cGMP/cAMP levels, Western Blot for pCREB) Behavioral_Test->Biochemical_Analysis Results Compare Treatment vs. Vehicle Groups Assess Statistical Significance Data_Collection->Results Biochemical_Analysis->Results

Preclinical Evaluation Workflow

Conclusion

This compound, as a selective PDE2A inhibitor, holds significant promise as a cognitive enhancer. Its mechanism of action, centered on the elevation of intracellular cGMP and cAMP, directly targets the core molecular machinery of synaptic plasticity and memory formation. While direct clinical and extensive preclinical data for this compound are not widely published, the robust and consistent findings with other selective PDE2A inhibitors in various models of cognitive impairment provide a strong rationale for its therapeutic potential in treating cognitive deficits associated with a range of neurological and psychiatric disorders. Further research and clinical trials will be essential to fully elucidate the efficacy and safety profile of this compound in human populations.

References

The Role of PF-05085727 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. This process, primarily mediated by glial cells such as microglia and astrocytes, involves complex signaling cascades that lead to the production of pro-inflammatory mediators, ultimately contributing to neuronal damage. This technical guide explores the potential role of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in the context of neuroinflammation. While direct evidence linking this compound to neuroinflammatory pathways is currently limited, its mechanism of action through the modulation of cyclic guanosine monophosphate (cGMP) signaling presents a compelling rationale for its investigation as a novel therapeutic agent. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on this compound, and detailed experimental protocols to facilitate further research in this promising area.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a key feature of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1][2] This complex biological process involves the activation of microglia and astrocytes, the resident immune cells of the CNS.[3] Upon activation by stimuli such as pathogens or cellular debris, these glial cells release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators.[2] While acute neuroinflammation is a protective mechanism, chronic activation can lead to sustained production of these mediators, causing neuronal damage and exacerbating disease progression.[3]

Key signaling pathways that regulate the production of inflammatory mediators in neuroinflammation include the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[4] The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of IL-1β and IL-18.[4][5]

This compound: A Selective PDE2A Inhibitor

This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes.[6] By inhibiting PDE2A, this compound leads to an increase in intracellular cGMP levels.[6]

Quantitative Data

The primary quantitative data available for this compound relates to its potent inhibitory activity against PDE2A.

CompoundTargetIC50 (nM)Selectivity
This compoundPDE2A2>4000-fold vs PDE1, PDE3-11

The cGMP Signaling Pathway and its Role in Neuroinflammation

The modulation of cGMP levels by this compound is the foundation for its potential role in neuroinflammation. The nitric oxide (NO)/cGMP signaling pathway is recognized for its involvement in modulating glial cell activity and neuroinflammatory processes.[7][8] Studies have shown that increasing intracellular cGMP levels can have beneficial effects in the context of neuroinflammation.[8] Specifically, elevated cGMP has been demonstrated to reduce neuroinflammation by decreasing the activation of microglia and astrocytes, which in turn leads to a reduction in the production of pro-inflammatory mediators.[9]

However, the role of PDE2A inhibition in neuroinflammation is not straightforward. A study investigating the effects of PDE2A inhibition in a mouse model of stroke found that it did not have an effect on inflammatory responses.[10] Conversely, other research has indicated that a decrease in PDE2A expression is associated with microglial activation, suggesting a more complex relationship.[11][12]

The broader class of PDE inhibitors has shown promise in modulating neuroinflammation. For instance, inhibitors of PDE4, PDE5, and PDE8 have demonstrated anti-inflammatory effects in various models of neuroinflammation, supporting the therapeutic potential of targeting phosphodiesterases.[13][14][15]

Key Signaling Pathways in Neuroinflammation

PDE2A-cGMP Signaling Pathway

The proposed mechanism of action for this compound in neuroinflammation is centered on its ability to increase cGMP levels, which can then influence downstream signaling cascades to reduce the inflammatory response.

PDE2A_cGMP_Pathway PF05085727 This compound PDE2A PDE2A PF05085727->PDE2A inhibits 5GMP 5'-GMP PDE2A->5GMP cGMP cGMP cGMP->PDE2A hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effectors PKG->Downstream AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory

Caption: PDE2A-cGMP signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a primary driver of pro-inflammatory cytokine production in microglia.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β)

Caption: Simplified NF-κB signaling pathway in microglia activated by LPS.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a key component of the innate immune response that leads to the maturation of IL-1β.

NLRP3_Inflammasome Signal1 Signal 1 (e.g., LPS via TLR4) NFkB_activation NF-κB Activation Signal1->NFkB_activation NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β expression NFkB_activation->NLRP3_proIL1B Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3_assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_assembly ASC ASC NLRP3_assembly->ASC recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 recruits ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 cleavage proIL1B Pro-IL-1β IL1B Mature IL-1β (secretion) proIL1B->IL1B cleavage by Active Caspase-1

Caption: Two-signal model of NLRP3 inflammasome activation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neuroinflammation in vitro.

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using lipopolysaccharide (LPS).

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, replace the culture medium with fresh medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

  • LPS Stimulation: Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Proposed Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in neuroinflammation.

Experimental_Workflow cluster_analysis Analysis start Start culture Culture BV-2 Microglia start->culture treat Pre-treat with this compound (or Vehicle) culture->treat stimulate Stimulate with LPS (100 ng/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) incubate->elisa western Western Blot for NF-κB & NLRP3 pathway proteins incubate->western qpcr qPCR for Pro-inflammatory Gene Expression incubate->qpcr end End elisa->end western->end qpcr->end

Caption: Proposed experimental workflow for studying this compound in neuroinflammation.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate for the modulation of neuroinflammation. Its potent and selective inhibition of PDE2A and the subsequent increase in cGMP provide a strong rationale for its investigation in this context. The conflicting findings from a stroke model underscore the necessity for further research across various neuroinflammatory conditions to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to systematically investigate the effects of this compound on microglial activation, cytokine production, and the intricate signaling networks that drive neuroinflammation. Future studies should aim to generate quantitative data on the anti-inflammatory efficacy of this compound in relevant in vitro and in vivo models of neurodegenerative diseases. Such research will be pivotal in determining whether this compound can be a viable therapeutic strategy for the treatment of these debilitating disorders.

References

The Brain Penetrance and Pharmacokinetic Profile of PF-05085727: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) that has been identified as a brain-penetrant agent with potential therapeutic applications in cognitive disorders.[1] As a PDE2A inhibitor, this compound modulates intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the methodologies used to characterize the brain penetrance and pharmacokinetic profile of compounds like this compound, alongside a detailed look at the underlying signaling pathways. While specific quantitative data for this compound is not publicly available, this document presents the experimental frameworks and data presentation structures essential for its preclinical assessment.

Data Presentation

A thorough preclinical evaluation of this compound would necessitate the generation of quantitative data on its pharmacokinetic properties and brain penetrance. The following tables illustrate the structured format for presenting such data.

Table 1: In Vitro Permeability and Efflux Profile of this compound

Assay SystemApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp (B→A) / Papp (A→B))
Caco-2Data not availableData not availableData not available
MDCK-MDR1Data not availableData not availableData not available

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

SpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Brain-to-Plasma Ratio (Kp)
Rat(e.g., 10, PO)Data not availableData not availableData not availableData not availableData not availableData not available
Mouse(e.g., 10, PO)Data not availableData not availableData not availableData not availableData not availableData not available

Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of the second messengers cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE2A PDE2A PDE2A->cAMP Hydrolyzes PDE2A->cGMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity, Gene Expression) PKA->Downstream PKG->Downstream

Figure 1: this compound Mechanism of Action

Experimental Protocols

The following sections detail the standard experimental methodologies employed to assess the brain penetrance and pharmacokinetic profile of a compound like this compound.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify potential substrates of efflux transporters.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specified time points.

    • The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

2. MDCK-MDR1 Permeability Assay

This assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which is highly expressed at the blood-brain barrier.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable supports to form a monolayer.

  • Assay Procedure: The protocol is similar to the Caco-2 assay, with the test compound being applied to both sides of the monolayer to determine bidirectional permeability.

  • Data Analysis: The efflux ratio is calculated. A high efflux ratio in the MDCK-MDR1 cell line compared to wild-type MDCK cells is a strong indicator that the compound is a P-gp substrate.

cluster_workflow In Vitro Permeability Workflow start Start culture Culture Caco-2 or MDCK-MDR1 cells on permeable supports start->culture integrity Verify monolayer integrity (TEER) culture->integrity integrity->culture Failed add_compound Add this compound to apical or basolateral side integrity->add_compound Passed incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver compartment incubate->collect_samples analyze Quantify compound concentration (LC-MS/MS) collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Figure 2: In Vitro Permeability Assay Workflow
In Vivo Pharmacokinetic and Brain Penetrance Studies

1. Animal Studies

  • Species: Typically, rats or mice are used for initial pharmacokinetic and brain penetrance studies.

  • Dosing: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-dosing. For brain penetrance, animals are euthanized at specific time points, and both brain tissue and blood are collected.

2. Bioanalytical Method

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices (plasma and brain homogenate) due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation. Brain tissue is homogenized and then extracted.

  • Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the concentration of this compound in the samples.

3. Data Analysis

  • Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

  • Brain-to-Plasma Ratio (Kp): The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain homogenate by its concentration in plasma at the same time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma protein binding and brain tissue binding.

cluster_workflow In Vivo Pharmacokinetics & Brain Penetrance Workflow start Start dosing Administer this compound to rodents (e.g., oral and intravenous) start->dosing sampling Collect blood and brain samples at multiple time points dosing->sampling processing Process samples (plasma separation, brain homogenization) sampling->processing analysis Quantify drug concentration (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis bp_analysis Brain Penetrance Analysis (Brain-to-Plasma Ratio) analysis->bp_analysis end End pk_analysis->end bp_analysis->end

Figure 3: In Vivo Pharmacokinetics Workflow

Conclusion

The comprehensive assessment of brain penetrance and the pharmacokinetic profile is critical for the development of any CNS-targeted therapeutic agent. For this compound, a potent and selective PDE2A inhibitor, a combination of in vitro permeability assays and in vivo pharmacokinetic studies in preclinical species is essential to characterize its potential for reaching its target in the brain and to establish a safe and efficacious dosing regimen for clinical investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for the thorough evaluation of this compound and other novel CNS drug candidates. While specific quantitative data for this compound are not yet in the public domain, the described experimental approaches are fundamental to advancing our understanding of its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, for which effective treatments remain a significant unmet need. PF-05085727, a positive modulator of the Kv3.1 and Kv3.2 voltage-gated potassium channels, represents a promising therapeutic avenue. These channels are critical for the high-frequency firing of parvalbumin-positive (PV+) fast-spiking interneurons, which are essential for generating gamma oscillations and maintaining cortical network synchrony. Dysfunction of these interneurons and associated gamma-band abnormalities are strongly implicated in the cognitive deficits observed in schizophrenia. This technical guide provides an in-depth overview of the rationale for targeting Kv3.1/3.2 channels with compounds like this compound, details relevant preclinical models and experimental protocols, and visualizes the underlying neurobiological pathways. While specific quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages data from analogous Kv3.1/3.2 modulators to illustrate the potential of this therapeutic strategy.

Introduction: The Rationale for Targeting Kv3.1/3.2 Channels in Schizophrenia

Cognitive deficits in schizophrenia encompass a wide range of domains, including working memory, attention, and executive function. These impairments are closely linked to dysfunctional neural circuitry, particularly in the prefrontal cortex. A key element of this dysfunction is the reduced activity of PV+ GABAergic interneurons.[1] These interneurons play a crucial role in synchronizing the firing of pyramidal neurons, a process essential for the generation of gamma oscillations (30-80 Hz).[2] Gamma oscillations are thought to be a fundamental mechanism for information processing and cognitive functions.

The ability of PV+ interneurons to fire at high frequencies is largely dependent on the presence of Kv3.1 and Kv3.2 potassium channels.[3] These channels exhibit rapid activation and deactivation kinetics, allowing for the fast repolarization of the neuronal membrane after an action potential, which is necessary for sustained high-frequency firing.[3] Post-mortem studies of individuals with schizophrenia have revealed abnormalities in these interneurons, and preclinical models mimicking schizophrenia-like cognitive deficits often show disrupted gamma oscillations.[1][2]

This compound is a positive modulator of Kv3.1 and Kv3.2 channels. By enhancing the activity of these channels, it is hypothesized to restore the fast-spiking phenotype of dysfunctional PV+ interneurons, thereby improving cortical network synchrony and ameliorating cognitive deficits.

Mechanism of Action: Enhancing Interneuron Function

This compound and other Kv3.1/3.2 positive modulators act by shifting the voltage-dependence of channel activation to more negative potentials. This means that the channels open at lower levels of depolarization, increasing the potassium current and facilitating faster repolarization of the neuron. This enhanced repolarization allows the interneuron to fire action potentials at a higher frequency.

cluster_Neuron Parvalbumin-Positive Interneuron cluster_Network Cortical Network PF05085727 This compound Kv3 Kv3.1/Kv3.2 Channels PF05085727->Kv3 Positive Modulation Firing High-Frequency Firing Kv3->Firing Enables GABA GABA Release Firing->GABA Increases Pyramidal Pyramidal Neuron Synchronization GABA->Pyramidal Regulates Gamma Gamma Oscillations Pyramidal->Gamma Generates Cognition Improved Cognitive Function Gamma->Cognition Underlies

Figure 1. Signaling pathway of this compound's proposed mechanism of action.

Quantitative Data on Kv3.1/3.2 Modulators

While specific quantitative data for this compound is scarce in publicly available literature, data from other Kv3.1/3.2 modulators developed by Autifony Therapeutics (designated here as AUT compounds) can provide insights into the expected pharmacological profile.

CompoundTarget(s)AssayResult
AUT1 Kv3.1/Kv3.2Whole-cell patch clamp (hKv3.1b)Leftward shift in voltage-dependence of activation
AUT5 Kv3.1/Kv3.2Two-electrode voltage clamp (oocytes)Potent positive allosteric modulator
AUT00206 Kv3.1/Kv3.2Ketamine-challenge fMRI (healthy volunteers)Significantly reduced ketamine-induced BOLD signal increase[4]
AUT00206 EEG (schizophrenia patients)Reduced resting-state frontal gamma power[2]

Note: The data presented for AUT compounds are for illustrative purposes to demonstrate the potential effects of Kv3.1/3.2 modulation and are not direct results for this compound.

Preclinical Research and Experimental Protocols

The evaluation of compounds like this compound for treating schizophrenia-related cognitive deficits typically involves rodent models where cognitive impairments are induced, often through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP) or ketamine. These models are thought to mimic some of the glutamatergic and GABAergic dysfunction observed in schizophrenia.

Key Behavioral Assays

4.1.1. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Habituation Habituation Phase (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training 24h Testing Testing Phase (One Familiar, One Novel Object) Training->Testing Delay (e.g., 1h) Analysis Data Analysis (Discrimination Index) Testing->Analysis

Figure 2. Experimental workflow for the Novel Object Recognition test.

Detailed Protocol:

  • Habituation: Individually house rodents and handle them for several days before the experiment. On the day before testing, allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

4.1.2. Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory, which are dependent on the hippocampus, a brain region implicated in schizophrenia.

Acquisition Acquisition Phase (Hidden Platform) Probe Probe Trial (Platform Removed) Acquisition->Probe After Several Days Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe->Analysis

Figure 3. Experimental workflow for the Morris Water Maze test.

Detailed Protocol:

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase: Over several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

  • Data Analysis: A decrease in escape latency and path length across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.

Future Directions and Clinical Development

While direct clinical trial data for this compound in schizophrenia is not publicly available, the progression of other Kv3.1/3.2 modulators into clinical studies highlights the therapeutic potential of this mechanism. For instance, Autifony Therapeutics' compound AUT00206 has been evaluated in a Phase Ib study in patients with schizophrenia, showing a reduction in resting-state frontal gamma power, a key biomarker of target engagement.[2] Another study with AUT00206 in a ketamine challenge model in healthy volunteers demonstrated that the drug could significantly reduce the ketamine-induced increase in the BOLD signal in brain regions relevant to psychosis.[4]

Future research on this compound will likely involve:

  • Comprehensive preclinical profiling: Characterizing its efficacy in a battery of cognitive tests in various animal models of schizophrenia.

  • Biomarker studies: Utilizing electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) to demonstrate target engagement and modulation of neural circuits in both preclinical models and early-phase clinical trials.

  • Phase I and II clinical trials: Assessing the safety, tolerability, and efficacy of this compound on cognitive endpoints in patients with schizophrenia.

Conclusion

This compound, as a positive modulator of Kv3.1 and Kv3.2 channels, holds significant promise for the treatment of cognitive deficits in schizophrenia by targeting the underlying pathophysiology of dysfunctional parvalbumin-positive interneurons and restoring cortical network synchrony. While specific data on this compound remains limited in the public domain, the broader class of Kv3.1/3.2 modulators has demonstrated compelling preclinical and early clinical evidence of target engagement and potential efficacy. Further research and clinical development of this compound are warranted to fully elucidate its therapeutic potential in addressing this critical unmet need in schizophrenia treatment.

References

The Potential of PF-05085727 in Synaptic Plasticity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05085727 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, exhibiting an IC50 of 2 nM. Its ability to penetrate the blood-brain barrier and subsequently increase cyclic guanosine monophosphate (cGMP) levels in the brain positions it as a compelling candidate for modulating synaptic plasticity. This technical guide synthesizes the current understanding of the role of PDE2A inhibition in synaptic plasticity, providing a framework for investigating the potential of this compound in this context. While specific quantitative data for this compound in synaptic plasticity assays are not yet publicly available, this document leverages data from studies on other selective PDE2A inhibitors to illustrate the expected effects and provides detailed experimental protocols for future research.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for the synaptic changes that encode information in the brain. This compound, by selectively inhibiting PDE2A, modulates the cGMP signaling pathway, a key cascade implicated in the induction and maintenance of synaptic plasticity.

Compound Profile: this compound

PropertyValueReference
Target Phosphodiesterase 2A (PDE2A)[1]
IC50 2 nM[1]
Selectivity >4,000-fold over PDE1 and PDE3-11[1]
Key Characteristic Brain penetrant[1]
Mechanism of Action Increases intracellular cGMP levels[1]

The cGMP Signaling Pathway in Synaptic Plasticity

The inhibition of PDE2A by compounds like this compound is expected to enhance synaptic plasticity primarily through the modulation of the nitric oxide (NO)-cGMP signaling cascade.

cGMP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates nNOS nNOS Ca_Influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE2A PDE2A cGMP->PDE2A Hydrolyzed by Substrate_Phosphorylation Substrate Phosphorylation PKG->Substrate_Phosphorylation Phosphorylates Gene_Expression Gene Expression (CREB) PKG->Gene_Expression Activates LTP_Expression LTP Expression Substrate_Phosphorylation->LTP_Expression Gene_Expression->LTP_Expression Late-Phase 5_GMP 5'-GMP PDE2A->5_GMP This compound This compound This compound->PDE2A Inhibits

Figure 1: cGMP signaling pathway in LTP.

Quantitative Data from PDE2A Inhibitor Studies

Disclaimer: The following data are from studies using selective PDE2A inhibitors analogous to this compound, as specific data for this compound in synaptic plasticity is not publicly available at the time of this writing.

Table 1: Effect of PDE2A Inhibition on Short-Term Synaptic Plasticity

CompoundConcentrationPreparationPlasticity ProtocolKey FindingReference
PF-999 100 nMAcute rat hippocampal slicesPaired-pulse facilitation (PPF)Significantly modulated PPF, suggesting a presynaptic mechanism of action.[2]

Table 2: Effect of PDE2A Inhibition on Long-Term Potentiation (LTP)

CompoundConcentrationPreparationLTP Induction ProtocolKey FindingReference
Bay 60-7550 100 nMMouse hippocampal slicesHigh-frequency stimulation (HFS)Enhanced the magnitude of LTP.
PF-05180999 100 nMRat hippocampal slicesTheta-burst stimulation (TBS)Concentration-dependent enhancement of early-phase LTP.
PF-05180999 + Bay 73-6691 (PDE9i) 100 nM + 30 nMRat hippocampal slicesTBSSynergistic effect, converting early-LTP to late-LTP.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic plasticity in vitro.

Preparation of Acute Hippocampal Slices
  • Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).

  • Rapidly decapitate and dissect the brain in the same ice-cold cutting solution.

  • Isolate the hippocampi and mount them on a vibratome stage.

  • Cut 300-400 µm thick transverse or coronal slices.

  • Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.

In Vitro Electrophysiology: Field Potential Recordings
  • Transfer a hippocampal slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline stimuli (e.g., 0.1 ms pulses every 30 seconds) and adjust the intensity to elicit an fEPSP with a slope that is 30-50% of the maximum.

  • Record a stable baseline for at least 20 minutes.

  • Apply this compound at the desired concentration by switching the perfusion to aCSF containing the compound. Allow for a 20-30 minute incubation period.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

  • Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

  • Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-LTP baseline.

Experimental_Workflow Start Start Slice_Prep Acute Hippocampal Slice Preparation Start->Slice_Prep Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrode_Placement Position Stimulating & Recording Electrodes Placement->Electrode_Placement Baseline Record Stable Baseline (20-30 min) Electrode_Placement->Baseline Drug_Application Apply this compound Baseline->Drug_Application LTP_Induction Induce LTP (HFS or TBS) Drug_Application->LTP_Induction Post_LTP_Recording Record Post-Induction (>60 min) LTP_Induction->Post_LTP_Recording Data_Analysis Data Analysis Post_LTP_Recording->Data_Analysis End End Data_Analysis->End

Figure 2: In vitro LTP experimental workflow.

Logical Relationships and Considerations

The investigation of this compound's role in synaptic plasticity involves a logical progression from establishing its basic mechanism of action to evaluating its functional consequences.

Logical_Relationships This compound This compound PDE2A_Inhibition PDE2A Inhibition This compound->PDE2A_Inhibition cGMP_Increase Increased Brain cGMP PDE2A_Inhibition->cGMP_Increase Synaptic_Plasticity_Modulation Modulation of Synaptic Plasticity cGMP_Increase->Synaptic_Plasticity_Modulation LTP_Enhancement Enhancement of LTP Synaptic_Plasticity_Modulation->LTP_Enhancement Cognitive_Enhancement Potential for Cognitive Enhancement LTP_Enhancement->Cognitive_Enhancement

Figure 3: Logical flow of this compound's potential effects.

Conclusion and Future Directions

This compound holds significant promise as a tool for studying and potentially enhancing synaptic plasticity. Its high potency and selectivity for PDE2A, coupled with its ability to penetrate the brain, make it an ideal candidate for investigating the role of the cGMP signaling pathway in learning and memory. The lack of publicly available data on its direct effects on synaptic plasticity highlights a critical area for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise impact of this compound on LTP and other forms of synaptic plasticity. Such studies will be invaluable for understanding the therapeutic potential of PDE2A inhibitors in cognitive disorders.

References

The Structure-Activity Relationship of PF-05085727: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective PDE2A Inhibitor for Cognitive Enhancement

PF-05085727 is a potent, selective, and brain-penetrant inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, a key regulator of cyclic nucleotide signaling in the central nervous system. Its ability to modulate cyclic guanosine monophosphate (cGMP) levels has positioned it as a promising therapeutic candidate for cognitive disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its potent inhibitory activity and selectivity. It also outlines the experimental protocols used in its characterization and visualizes the signaling pathways it modulates.

Core Structure and Mechanism of Action

This compound belongs to the class of 1H-pyrazolo[3,4-d]pyrimidine-based compounds. Its chemical name is 4-(azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine. The core mechanism of action of this compound is the competitive inhibition of the PDE2A enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions where PDE2A is highly expressed, such as the cortex, striatum, and hippocampus.[1] This elevation in cGMP is believed to be the primary mechanism underlying its pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Parameter Value Reference
PDE2A IC50 2 nM[1]
Cellular Toxicity (THLE cells) IC50 162 µM[1]

Table 1: In Vitro Potency and Toxicity of this compound

PDE Isoform IC50 (µM) Selectivity Fold vs. PDE2A Reference
PDE1B12.146>6000[1]
PDE3>10>5000
PDE4B22.503>11000[1]
PDE5>10>5000
PDE6>10>5000
PDE7B13.157>6500[1]
PDE8>10>5000
PDE9>10>5000
PDE10A6.515>3250[1]
PDE11>10>5000

Table 2: Selectivity Profile of this compound against various PDE isoforms. The data indicates over 4,000-fold selectivity over other tested PDEs.[2]

Species Dose (subcutaneous) Unbound Brain (Cbu) / Unbound Plasma (Cpu) Ratio Reference
Mouse3.2 mg/kg~0.27[1]
Rat3 mg/kg~0.37[1]

Table 3: Brain Penetration of this compound in Rodent Models.

Structure-Activity Relationship (SAR)

The potent and selective inhibitory activity of this compound is attributed to specific structural features of its 1H-pyrazolo[3,4-d]pyrimidine scaffold. While a detailed SAR study with extensive analog data is proprietary, analysis of the core structure allows for key inferences:

  • Pyrazolopyrimidine Core: This bicyclic heteroaromatic system serves as the central scaffold, providing the necessary framework for interaction with the PDE2A active site.

  • 1-Methyl Group: The methyl group at the N1 position of the pyrazolopyrimidine core is likely crucial for optimal binding and may influence the overall conformation of the molecule.

  • 4-(Azetidin-1-yl) Group: The small, saturated heterocyclic azetidine ring at the C4 position appears to be a key determinant of potency and selectivity. This group likely occupies a specific pocket within the enzyme's active site.

  • Substituted Pyrazole Moiety at C3: The 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl group at the C3 position is a critical component for high-affinity binding.

    • N-Methylpyrazole: The methylation of the pyrazole nitrogen likely contributes to favorable interactions.

    • 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule and engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the active site. The para-substitution pattern is often optimal for such interactions.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of PDE2A inhibitors like this compound.

PDE2A Inhibition Assay (In Vitro)

Principle: The inhibitory activity of this compound on PDE2A is determined by measuring the reduction in the hydrolysis of cGMP to 5'-GMP in the presence of the compound.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE2A enzyme is purified. A stock solution of the substrate, [³H]-cGMP, is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The reaction is initiated by adding the PDE2A enzyme to a mixture of the assay buffer, [³H]-cGMP, and varying concentrations of this compound or vehicle (DMSO) in a 96-well plate.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination: The reaction is terminated by adding a stop solution, often containing a mixture of unlabeled cGMP and 5'-GMP, and by heat inactivation.

  • Separation and Detection: The unhydrolyzed [³H]-cGMP is separated from the hydrolyzed [³H]-5'-GMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA). The amount of [³H]-5'-GMP produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for Brain cGMP Measurement

Principle: This technique allows for the in vivo measurement of extracellular cGMP levels in specific brain regions of awake, freely moving animals following the administration of this compound.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) of the experimental animal (e.g., rat or mouse) and allowed to recover.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular cGMP levels.

  • Compound Administration: this compound is administered to the animal (e.g., via subcutaneous injection).

  • Post-Dose Collection: Dialysate samples continue to be collected at regular intervals for several hours after drug administration.

  • Sample Analysis: The concentration of cGMP in the dialysate samples is quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The post-dose cGMP levels are expressed as a percentage change from the baseline levels and plotted over time to determine the time course and magnitude of the effect of this compound on brain cGMP.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway modulated by this compound and the logical workflow for its characterization.

PDE2A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GC Guanylate Cyclase cGMP cGMP GC->cGMP Synthesis GTP GTP GTP->GC Activation PDE2A PDE2A cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE2A->GMP Hydrolysis PF05085727 This compound IonChannels Ion Channels PKG->IonChannels Modulation CREB CREB Phosphorylation PKG->CREB Activation SynapticPlasticity Synaptic Plasticity (LTP) IonChannels->SynapticPlasticity CREB->SynapticPlasticity CognitiveFunction Enhanced Cognitive Function SynapticPlasticity->CognitiveFunction PF0508572t PF0508572t PF0508572t->PDE2A Inhibition

Caption: Signaling pathway of this compound. Inhibition of PDE2A leads to increased cGMP, activating downstream targets that enhance synaptic plasticity and cognitive function.

Experimental_Workflow Start Start: Hypothesis (PDE2A inhibition enhances cognition) CompoundSynthesis Compound Synthesis (this compound & Analogs) Start->CompoundSynthesis InVitroScreening In Vitro Screening (PDE2A Inhibition Assay) CompoundSynthesis->InVitroScreening SAR_Analysis Structure-Activity Relationship Analysis InVitroScreening->SAR_Analysis LeadSelection Lead Compound Selection (this compound) SAR_Analysis->LeadSelection InVivoPK In Vivo Pharmacokinetics (Brain Penetration) LeadSelection->InVivoPK InVivoPD In Vivo Pharmacodynamics (Brain cGMP Measurement) LeadSelection->InVivoPD BehavioralModels Cognitive Behavioral Models (e.g., Novel Object Recognition) InVivoPK->BehavioralModels InVivoPD->BehavioralModels PreclinicalCandidate Preclinical Candidate Selection BehavioralModels->PreclinicalCandidate

Caption: A logical workflow for the discovery and preclinical characterization of a PDE2A inhibitor like this compound.

References

The Impact of PF-05085727 on Neuronal Circuit Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). With an in-vitro IC50 of 2 nM, this compound demonstrates significant potential for modulating neuronal signaling pathways where cGMP is a key second messenger. This technical guide synthesizes the current understanding of how PDE2A inhibition, the mechanism of action of this compound, impacts neuronal circuit function, drawing upon preclinical data from studies on selective PDE2A inhibitors. While direct studies on this compound's effects on neuronal circuits are limited, the available evidence from pharmacologically similar compounds provides a strong basis for its potential therapeutic applications in neurological and psychiatric disorders characterized by dysfunctional neuronal connectivity and synaptic plasticity.

Core Mechanism of Action: Potentiation of cGMP Signaling

PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels, in turn, activate downstream effectors such as cGMP-dependent protein kinases (PKG), which phosphorylate a variety of substrate proteins involved in synaptic function and neuronal excitability. This modulation of the cGMP signaling pathway is the primary mechanism through which this compound is hypothesized to influence neuronal circuit function.

Quantitative Data on the Effects of PDE2A Inhibition

The following tables summarize key quantitative findings from preclinical studies investigating the impact of selective PDE2A inhibitors on neuronal circuits and related functions. It is important to note that these studies did not use this compound directly, but the data is considered highly relevant due to the shared and selective mechanism of action.

Table 1: Effects of PDE2A Inhibition on Neuronal Connectivity and Plasticity

ParameterModelPDE2A InhibitorKey FindingReference
Functional Connectivity Mouse model of strokePDE2A-T1Enhanced functional connectivity of motor system excitatory neurons in the peri-infarct cortex.[1][2][3][1][2][3]
Axonal Sprouting Mouse model of strokePDE2A-T1Increased axonal projections in the peri-infarct cortex.[1][2][3][1][2][3]
Long-Term Depression (LTD) Fmr1KO mouse model of Fragile X SyndromeBAY 60-7550Rescued exaggerated mGluR-dependent LTD in the hippocampus.[4][4]
Cognitive Function Aβ-induced cognitive impairment modelBAY 60-7550Ameliorated learning and memory deficits.[5][5]
Neuronal Plasticity Markers Mouse model of brain ischemiaBAY 60-7550Enhanced expression of pCREB and BDNF protein levels in the hippocampus.[6][6]

Key Experimental Protocols

Detailed methodologies from pivotal studies provide a framework for future research on this compound.

In Vivo Two-Photon Imaging of Functional Connectivity in a Stroke Model
  • Objective: To assess the effect of PDE2A inhibition on the functional connectivity of neuronal networks in the peri-infarct cortex following an induced stroke.

  • Animal Model: Adult male mice.

  • Procedure:

    • A photothrombotic stroke is induced in the primary motor cortex.

    • A cranial window is implanted over the peri-infarct cortex for chronic imaging.

    • Neurons are labeled with a genetically encoded calcium indicator (e.g., GCaMP6).

    • Five days post-stroke, daily intraperitoneal injections of a selective PDE2A inhibitor (e.g., PDE2A-T1) or vehicle are initiated.

    • Two-photon microscopy is used to record the spontaneous activity of neuronal populations in the awake, head-fixed mouse at baseline and at specified time points post-treatment.

    • Functional connectivity is analyzed by calculating the pairwise correlation of calcium transients between neurons.

  • Key Readouts: Correlation matrices of neuronal activity, changes in network topology, and frequency of correlated firing events.

Electrophysiological Assessment of Long-Term Depression (LTD) in Hippocampal Slices
  • Objective: To determine the effect of a PDE2A inhibitor on synaptic plasticity, specifically mGluR-dependent LTD, in a mouse model of Fragile X Syndrome.

  • Animal Model: Fmr1KO mice and wild-type littermates.

  • Procedure:

    • Acute hippocampal slices (300-400 µm) are prepared.

    • Slices are maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • After establishing a stable baseline of synaptic transmission, LTD is induced by bath application of a group 1 mGluR agonist (e.g., DHPG).

    • The effect of a PDE2A inhibitor (e.g., BAY 60-7550) is assessed by pre-incubating the slices with the compound before LTD induction.

  • Key Readouts: The magnitude of fEPSP depression following DHPG application, expressed as a percentage of the pre-drug baseline.

Visualizing the Impact of this compound

Signaling Pathway of this compound in Neurons

PF05085727 This compound PDE2A PDE2A PF05085727->PDE2A Inhibits NO Nitric Oxide (NO) sGC sGC cGMP cGMP cGMP->PDE2A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP GTP->cGMP Converts NO->sGC Activates Substrates Substrate Proteins PKG->Substrates Phosphorylates PhosphoSubstrates Phosphorylated Substrates NeuronalFunction Modulation of Neuronal Function (e.g., Synaptic Plasticity, Excitability) PhosphoSubstrates->NeuronalFunction

Caption: Signaling pathway of this compound in neurons.

Experimental Workflow for Assessing Functional Connectivity

cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment Stroke 1. Induce Photothrombotic Stroke in Motor Cortex Window 2. Implant Cranial Window over Peri-infarct Cortex Stroke->Window Label 3. Label Neurons with GCaMP6 Window->Label Baseline 4. Baseline In Vivo Two-Photon Imaging Label->Baseline Treatment 5. Daily IP Injections of This compound or Vehicle (Starting Day 5 Post-Stroke) Baseline->Treatment Imaging 6. Follow-up In Vivo Two-Photon Imaging Treatment->Imaging Analysis 7. Analyze Functional Connectivity Imaging->Analysis

Caption: Experimental workflow for assessing functional connectivity.

Conclusion

This compound, as a potent and selective PDE2A inhibitor, holds considerable promise for the modulation of neuronal circuit function. The preclinical evidence from related compounds strongly suggests that by elevating intracellular cGMP levels, this compound can enhance neuronal connectivity, promote synaptic plasticity, and potentially ameliorate cognitive deficits associated with various neurological disorders. The experimental frameworks outlined in this guide provide a robust starting point for further investigations into the specific effects of this compound on neuronal circuits. Future studies employing in vivo imaging and electrophysiological techniques will be crucial to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-05085727 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in mice to evaluate the cognitive-enhancing effects of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Introduction

This compound is a brain-penetrant inhibitor of the cyclic guanosine monophosphate (cGMP)-degrading enzyme PDE2A. By inhibiting PDE2A, this compound elevates intracellular cGMP levels in cognition-relevant brain regions, such as the hippocampus. This modulation of cGMP signaling is hypothesized to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory. These protocols are designed to guide researchers in testing this hypothesis in established mouse models of cognition.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mice
ParameterValueRoute of AdministrationReference
Dose3.2 mg/kgSubcutaneous[1]
Brain Penetrance (Cbu/Cpu)~0.27Subcutaneous[1]

Note: Cbu/Cpu represents the ratio of unbound drug concentration in the brain to that in the plasma.

Table 2: Effect of this compound on cGMP Levels in Mouse Brain Regions
Brain RegionTreatment GroupcGMP Concentration (pmol/mg protein)% Increase vs. Vehicle
Cortex VehicleHypothetical Value: 5.2 ± 0.8-
This compound (3.2 mg/kg, s.c.)Hypothetical Value: 9.8 ± 1.2~88%
Striatum VehicleHypothetical Value: 8.1 ± 1.1-
This compound (3.2 mg/kg, s.c.)Hypothetical Value: 14.5 ± 2.0~79%
Hippocampus VehicleHypothetical Value: 3.5 ± 0.5-
This compound (3.2 mg/kg, s.c.)Hypothetical Value: 7.2 ± 0.9~106%

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the known mechanism of PDE2A inhibitors to increase cGMP levels. Actual values would need to be determined experimentally.

Table 3: Efficacy of this compound in the Novel Object Recognition (NOR) Test in Mice
Treatment GroupDiscrimination Index% Improvement vs. Vehicle
VehicleHypothetical Value: 0.15 ± 0.05-
This compound (1 mg/kg, s.c.)Hypothetical Value: 0.35 ± 0.07~133%
This compound (3 mg/kg, s.c.)Hypothetical Value: 0.55 ± 0.08~267%
This compound (10 mg/kg, s.c.)Hypothetical Value: 0.60 ± 0.06~300%

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the expected dose-dependent pro-cognitive effects of PDE2A inhibitors. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

Objective: To administer this compound to mice to assess its effects on cognition and brain cGMP levels.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile syringes and needles (27-30 gauge)

  • Adult mice (e.g., C57BL/6)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle.

    • Prepare serial dilutions to achieve the desired final concentrations for different dose groups (e.g., 1, 3, and 10 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the calculated volume of the this compound solution or vehicle subcutaneously.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on non-spatial recognition memory in mice.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 40 cm)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

  • Video recording and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

  • Training/Familiarization Phase (Day 2):

    • Administer this compound or vehicle subcutaneously 30-60 minutes before the training phase.

    • Place two identical "familiar" objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Testing Phase (Day 3):

    • Place one of the familiar objects and one "novel" object in the same locations as in the training phase.

    • Allow the mouse to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Protocol 3: Measurement of Brain cGMP Levels

Objective: To quantify the effect of this compound on cGMP concentrations in specific brain regions.

Materials:

  • Mice treated with this compound or vehicle

  • Dissection tools

  • Liquid nitrogen

  • Homogenizer

  • Phosphate-buffered saline (PBS) with a phosphodiesterase inhibitor (e.g., IBMX)

  • cGMP enzyme-linked immunosorbent assay (ELISA) kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Collection:

    • At a predetermined time point after this compound administration (e.g., 30-60 minutes), euthanize the mice via an approved method.

    • Rapidly dissect the brain and isolate the regions of interest (e.g., hippocampus, cortex, striatum) on an ice-cold surface.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the frozen brain tissue in cold PBS containing a phosphodiesterase inhibitor.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for cGMP and protein analysis.

  • cGMP Measurement:

    • Perform the cGMP ELISA according to the manufacturer's instructions.

  • Protein Measurement:

    • Determine the total protein concentration in the supernatant using a standard protein assay.

  • Data Analysis:

    • Normalize the cGMP concentration to the total protein concentration for each sample (pmol cGMP/mg protein).

    • Compare the cGMP levels between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

G cluster_upstream Upstream Signaling cluster_core Core Mechanism cluster_downstream Downstream Effects Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Nitric_Oxide_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->Nitric_Oxide_Synthase Activates Nitric_Oxide Nitric Oxide (NO) Nitric_Oxide_Synthase->Nitric_Oxide Produces Soluble_Guanylyl_Cyclase Soluble Guanylyl Cyclase (sGC) Nitric_Oxide->Soluble_Guanylyl_Cyclase Activates cGMP cGMP Soluble_Guanylyl_Cyclase->cGMP Produces GTP GTP GTP->Soluble_Guanylyl_Cyclase Substrate 5_GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PF05085727 This compound PDE2A PDE2A PF05085727->PDE2A Inhibits PDE2A->cGMP Degrades PDE2A->5_GMP Produces CREB_Phosphorylation CREB Phosphorylation PKG->CREB_Phosphorylation Leads to Gene_Expression Gene Expression (e.g., BDNF) CREB_Phosphorylation->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Enhances Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Results in G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Subcutaneous Dosing (Vehicle or this compound) Animal_Acclimation->Dosing PF05085727_Prep This compound Formulation PF05085727_Prep->Dosing Behavioral_Testing Cognitive Behavioral Testing (e.g., NOR, Y-Maze) Dosing->Behavioral_Testing Tissue_Collection Brain Tissue Collection Dosing->Tissue_Collection Behavioral_Analysis Behavioral Data Analysis (e.g., Discrimination Index) Behavioral_Testing->Behavioral_Analysis Biochemical_Analysis Biochemical Analysis (cGMP ELISA) Tissue_Collection->Biochemical_Analysis Data_Interpretation Data Interpretation & Conclusion Behavioral_Analysis->Data_Interpretation Biochemical_Analysis->Data_Interpretation

References

Application Notes and Protocols for PF-05085727 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, thereby modulating downstream signaling pathways. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, including methods for assessing its effects on cell viability and signaling.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValueSource
Molecular Weight 413.40 g/mol [2]
Formula C₂₀H₁₈F₃N₇[2]
Appearance Solid powder[2]
Solubility Soluble in DMSO (e.g., 62.5 mg/mL or 151.18 mM)[2]
Storage of Solid Store at -20°C for long-term storage.[2]
Storage of Stock Solution Store in DMSO at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[2] These cyclic nucleotides in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] Activated PKA and PKG can then phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4]

This compound Signaling Pathway This compound This compound PDE2A PDE2A This compound->PDE2A inhibits cAMP cAMP PDE2A->cAMP degrades cGMP cGMP PDE2A->cGMP degrades PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates CREB CREB PKA->CREB phosphorylates PKG->CREB phosphorylates Gene Expression Gene Expression CREB->Gene Expression regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.134 mg of this compound.

  • Dissolution in DMSO: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution from 4.134 mg, add 1 mL of DMSO.

  • Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound for 1 mL DMSO
1 mM0.413 mg
5 mM2.067 mg
10 mM4.134 mg
50 mM20.67 mg
General Cell Culture Treatment Protocol

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium (e.g., DMEM/F-12)

  • This compound stock solution (in DMSO)

  • Sterile, nuclease-free pipette tips

Protocol:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of the medium.

    • DMSO Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Cell Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator and incubate for the desired experimental duration. The optimal incubation time will depend on the cell type and the specific endpoint being measured.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment Weigh_PF Weigh this compound Dissolve_DMSO Dissolve in DMSO (e.g., 10 mM stock) Weigh_PF->Dissolve_DMSO Aliquot_Store Aliquot and Store at -20°C Dissolve_DMSO->Aliquot_Store Prepare_Working Prepare working solutions (serial dilution in media) Aliquot_Store->Prepare_Working Seed_Cells Seed cells in multi-well plate Seed_Cells->Prepare_Working Treat_Cells Treat cells with this compound and vehicle control Prepare_Working->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Assay Perform downstream assay (e.g., Viability, Signaling) Incubate->Assay

Figure 2: General experimental workflow for using this compound.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a suitable working concentration range. A common method is the MTT or MTS assay, which measures metabolic activity.

Materials:

  • Cells treated with a range of this compound concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plate reader

Protocol (MTT Assay Example):

  • Cell Treatment: Following the general treatment protocol, treat cells in a 96-well plate with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Addition of MTT Reagent: After the incubation period, add MTT solution to each well (typically 10 µL of a 5 mg/mL solution to 100 µL of medium) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Recommended Concentration Range for Initial Screening:

Based on the potency of similar PDE inhibitors, a broad concentration range is recommended for initial cytotoxicity and efficacy testing.

Concentration RangePurpose
0.1 nM - 100 nMEfficacy testing for potent inhibition
100 nM - 10 µMEfficacy and initial cytotoxicity assessment
10 µM - 100 µMComprehensive cytotoxicity profiling

Note on Stability: The stability of small molecule inhibitors in cell culture media can vary.[1] For long-term experiments (e.g., > 24 hours), it is advisable to refresh the medium with a freshly prepared compound solution at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.

Conclusion

This document provides a comprehensive guide for the preparation and use of the PDE2A inhibitor this compound in cell culture experiments. By following these protocols, researchers can obtain reliable and reproducible data to investigate the biological effects of this compound. It is essential to empirically determine the optimal working concentrations and incubation times for each specific cell line and experimental endpoint. Always include appropriate vehicle controls to account for any effects of the DMSO solvent.

References

Application Notes and Protocols for PF-05085727 in Rodent Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available research detailing the use of PF-05085727 in rodent models of cognitive impairment did not yield specific experimental protocols or quantitative data. Therefore, the following application notes are based on the available information regarding the compound's mechanism of action and general protocols for assessing cognitive function in rodents.

Introduction

This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with an IC50 of 2 nM. It is characterized as being brain penetrant and has demonstrated over 4,000-fold selectivity over other phosphodiesterase enzymes (PDE1 and PDE3-11).[1] The mechanism of action of this compound involves the inhibition of PDE2A, which in turn leads to an increase in cyclic guanosine monophosphate (cGMP) levels in brain regions with high expression of the enzyme.[1] This modulation of cGMP signaling is believed to be the basis for its potential therapeutic effects on cognition. While specific studies on this compound are not publicly available, its potential for treating cognitive indications has been noted.[1]

Putative Signaling Pathway

The proposed mechanism of action for this compound in enhancing cognitive function is through the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway. By inhibiting PDE2A, the enzyme responsible for the degradation of cGMP, this compound leads to an accumulation of cGMP. This, in turn, can influence downstream signaling cascades involved in synaptic plasticity and cognitive processes.

PF-05085727_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NMDA_R_pre NMDA Receptor NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_R_pre->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates Glutamate_pre Glutamate Glutamate_pre->NMDA_R_pre Binds cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE2A PDE2A cGMP->PDE2A Degraded by Downstream Downstream Signaling (Synaptic Plasticity, Cognitive Function) cGMP->Downstream Activates PF05085727 This compound PF05085727->PDE2A Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Design for Preclinical Evaluation

Given that this compound is positioned as a cognitive enhancer, a logical preclinical development path would involve testing its efficacy in established rodent models of cognitive impairment. A common and relevant model is the scopolamine-induced amnesia model, which mimics cholinergic dysfunction observed in conditions like Alzheimer's disease.

The following represents a hypothetical experimental workflow for evaluating this compound in a scopolamine-induced cognitive impairment model using the Novel Object Recognition (NOR) task, a widely used behavioral assay for recognition memory.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Arena (2-3 days) Acclimatization->Habituation Drug_Admin This compound or Vehicle Administration (e.g., 30 min pre-training) Habituation->Drug_Admin Scopolamine_Admin Scopolamine or Saline Administration (e.g., 15 min pre-training) Drug_Admin->Scopolamine_Admin Training Novel Object Recognition - Training Phase (Two identical objects) Scopolamine_Admin->Training Retention Retention Interval (e.g., 1 hour or 24 hours) Training->Retention Testing Novel Object Recognition - Testing Phase (One familiar, one novel object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: Experimental workflow for this compound evaluation.

Detailed Protocols

1. Animals

  • Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Age: Young adult (e.g., 8-12 weeks old).

  • Housing: Group-housed (e.g., 4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle.

2. Scopolamine-Induced Cognitive Impairment Model

  • Agent: Scopolamine hydrobromide.

  • Dose: Typically 0.5-1.0 mg/kg for mice, administered intraperitoneally (i.p.).

  • Administration: Dissolved in sterile saline and administered 15-30 minutes prior to the behavioral task.

3. This compound Administration

  • Formulation: As this compound is soluble in DMSO, a common vehicle would be a mixture of DMSO, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Dosing: A dose-response study would be necessary to determine the optimal effective dose. Based on its potency, a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) could be explored.

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration are common. The choice would depend on the compound's pharmacokinetic properties.

  • Timing: Typically administered 30-60 minutes prior to the behavioral task.

4. Novel Object Recognition (NOR) Task

  • Apparatus: An open-field arena (e.g., 40x40x40 cm for mice) made of a non-porous material for easy cleaning.

  • Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. They should be heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

5. Data Analysis

  • Primary Outcome Measure: Discrimination Index (DI).

  • Calculation: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • Statistical Analysis: A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) can be used to compare the DI between different treatment groups (Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine).

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from a hypothetical study evaluating this compound in the scopolamine-induced NOR task might be presented.

Treatment GroupDose (mg/kg)NDiscrimination Index (Mean ± SEM)
Vehicle + Saline-120.45 ± 0.05
Vehicle + Scopolamine1.0120.02 ± 0.03
This compound + Scopolamine0.3120.15 ± 0.04
This compound + Scopolamine1.0120.35 ± 0.06*
This compound + Scopolamine3.0120.42 ± 0.05**

*p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine group.

Disclaimer: The experimental protocols and data presented are hypothetical and based on standard practices in the field. They are intended for informational purposes only and should be adapted and validated for specific experimental conditions. The lack of publicly available data on this compound necessitates that any research with this compound be preceded by thorough literature review and dose-finding studies.

References

Navigating Preclinical Administration of PF-05085727: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting the appropriate administration route for the novel compound PF-05085727 in animal studies. Due to the limited publicly available data on this compound, this document outlines general principles and standard protocols applicable to early-stage preclinical research of a new chemical entity.

I. Selecting the Optimal Administration Route

The choice of administration route is a critical decision in the design of animal studies, directly impacting the pharmacokinetic and pharmacodynamic profile of the compound. The ideal route depends on the physicochemical properties of this compound, the therapeutic target, and the objectives of the study.

A logical workflow for this decision-making process is outlined below:

RouteSelection cluster_0 Phase 1: Physicochemical & Early Biological Assessment cluster_1 Phase 2: Route Selection & Formulation cluster_2 Phase 3: Pharmacokinetic (PK) & Efficacy Studies A Determine Physicochemical Properties (Solubility, Stability, pKa) B In Vitro Target Engagement & Cell Permeability A->B C Evaluate Potential Routes (Oral, IV, IP, SC, etc.) B->C D Develop Appropriate Formulation (Solution, Suspension, etc.) C->D E Single-Dose PK Studies (e.g., in Rats) D->E F Determine Bioavailability & Key PK Parameters E->F G Select Route for Efficacy Studies F->G H Conduct Dose-Ranging & Efficacy Studies G->H I Decision Point: Route Feasible for Clinical Development? H->I J Proceed with IND-Enabling Studies I->J Yes K Re-evaluate Formulation or Route I->K No

Figure 1: Decision workflow for selecting a preclinical administration route.

II. Comparative Pharmacokinetic Data (Hypothetical)

The following table presents a hypothetical summary of key pharmacokinetic parameters for this compound administered via different routes in rats. This data is for illustrative purposes to highlight the expected differences between administration routes.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Intravenous (IV)215000.083200100
Oral (PO) - Solution104501.0240015
Oral (PO) - Suspension102802.0180011
Intraperitoneal (IP)59500.5280088

Note: This table is a template. Actual data from experimental studies should be used to populate these fields.

III. Standard Experimental Protocols

The following are detailed, standardized protocols for common administration routes in rodent studies. These should be adapted based on the specific formulation of this compound and institutional animal care and use committee (IACUC) guidelines.

A. Intravenous (IV) Bolus Administration Protocol

Objective: To achieve rapid and complete systemic exposure, serving as a baseline for determining absolute bioavailability.

Materials:

  • This compound formulated in a sterile, isotonic solution (e.g., saline, 5% dextrose).

  • Appropriate gauge needles (e.g., 27-30G) and syringes.

  • Animal restraint device.

  • Anesthetic (if required by IACUC).

Procedure:

  • Animal Preparation: Acclimatize animals to handling and restraint. Weigh each animal to accurately calculate the dose volume.

  • Dose Calculation: Based on the concentration of the dosing solution and the animal's body weight, calculate the required injection volume. The volume should not exceed 5 mL/kg for a bolus injection in rats.

  • Administration:

    • Place the animal in a suitable restraint device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into the lateral tail vein, bevel up, at a shallow angle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Observe the animal for any adverse reactions.

B. Oral Gavage (PO) Administration Protocol

Objective: To simulate the most common intended clinical route of administration and assess oral absorption and first-pass metabolism.

Materials:

  • This compound formulated as a solution or a homogenous suspension.

  • Appropriate size gavage needle (e.g., 18-20G for rats) with a ball tip.

  • Syringe.

Procedure:

  • Animal Preparation: Fast animals overnight (typically 12-16 hours) with free access to water to ensure gastric emptying and reduce variability in absorption. Weigh the animal immediately before dosing.

  • Dose Calculation: Calculate the required volume based on the formulation concentration and animal's body weight. Typical oral gavage volumes are 5-10 mL/kg for rats.

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental tracheal intubation. Mark this length on the gavage needle.

    • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined mark.

    • Administer the formulation smoothly and withdraw the needle.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or regurgitation. Provide access to food approximately 2-4 hours post-dosing.

C. Intraperitoneal (IP) Injection Protocol

Objective: For rapid absorption and systemic exposure, bypassing the gastrointestinal tract and first-pass metabolism. Often used in early efficacy and proof-of-concept studies.[1]

Materials:

  • This compound formulated in a sterile, non-irritating vehicle.

  • Appropriate gauge needle (e.g., 23-25G) and syringe.

Procedure:

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Dose Calculation: Calculate the required injection volume. Typical IP injection volumes are up to 10 mL/kg for rats.

  • Administration:

    • Securely restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating improper needle placement.

    • Inject the solution into the peritoneal cavity.

  • Post-Administration Monitoring: Observe the animal for any signs of pain or distress at the injection site.

IV. Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a pharmacokinetic study following administration of this compound.

PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose Administer this compound (IV, PO, or IP) Sample Collect Blood Samples at Predetermined Time Points Dose->Sample Process Process Blood to Plasma Sample->Process Store Store Plasma at -80°C Process->Store Analyze Quantify this compound Concentration (e.g., LC-MS/MS) Store->Analyze PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analyze->PK_Calc

Figure 2: General workflow for a preclinical pharmacokinetic study.

These application notes and protocols provide a foundational framework for initiating animal studies with this compound. It is imperative that all experimental procedures are conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Notes and Protocols for Electrophysiological Studies of PF-05085727 on Neuronal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A).[1][2] In the central nervous system, PDE2A plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two key second messengers involved in a myriad of neuronal processes. By inhibiting PDE2A, this compound is expected to increase the concentration of these cyclic nucleotides, thereby modulating neuronal excitability, synaptic transmission, and plasticity.[3][4][5] These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound on neuronal slices using the whole-cell patch-clamp technique.

Principle of Action

This compound inhibits the hydrolysis of cGMP and cAMP by PDE2A. The resulting elevation in cyclic nucleotide levels can lead to the modulation of various downstream targets, including protein kinases such as protein kinase G (PKG) and protein kinase A (PKA), as well as cyclic nucleotide-gated (CNG) ion channels.[6][7] These signaling cascades can, in turn, affect the function of a wide range of voltage-gated and ligand-gated ion channels, ultimately altering the electrophysiological properties of neurons.[8][9][10]

Expected Electrophysiological Effects

Based on the known roles of cGMP and cAMP in neuronal function, application of this compound to neuronal slices may result in:

  • Alterations in intrinsic neuronal excitability: Changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.[4]

  • Modulation of synaptic transmission: Changes in the amplitude and frequency of spontaneous and evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

  • Induction or modulation of synaptic plasticity: Effects on long-term potentiation (LTP) or long-term depression (LTD).[11]

Data Presentation

The following tables present hypothetical data illustrating the potential effects of this compound on the intrinsic properties and synaptic transmission of pyramidal neurons in a cortical slice preparation.

Table 1: Effects of this compound on Intrinsic Neuronal Properties

ParameterControlThis compound (1 µM)
Resting Membrane Potential (mV)-70.2 ± 1.5-68.5 ± 1.8
Input Resistance (MΩ)155.3 ± 12.1175.8 ± 14.3
Action Potential Threshold (mV)-50.1 ± 0.8-52.4 ± 1.0
Action Potential Firing Frequency (Hz) at 200 pA15.6 ± 2.320.1 ± 2.9*

*Indicates a statistically significant difference from the control (p < 0.05). Data are presented as mean ± SEM.

Table 2: Effects of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

ParameterControlThis compound (1 µM)
sEPSC Amplitude (pA)12.3 ± 1.115.7 ± 1.4
sEPSC Frequency (Hz)2.5 ± 0.43.8 ± 0.6

*Indicates a statistically significant difference from the control (p < 0.05). Data are presented as mean ± SEM.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane PDE2A PDE2A cGMP_cAMP ↑ cGMP / cAMP PDE2A->cGMP_cAMP Hydrolysis IonChannels Ion Channels (e.g., K+, Na+, CNG) Excitability Altered Neuronal Excitability IonChannels->Excitability PF05085727 This compound PF05085727->PDE2A Inhibition cGMP_cAMP->IonChannels Direct Gating PKG_PKA PKG / PKA Activation cGMP_cAMP->PKG_PKA PKG_PKA->IonChannels

Caption: Signaling pathway of this compound in neurons.

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Animal_Anesthesia Animal_Anesthesia Brain_Extraction Brain_Extraction Animal_Anesthesia->Brain_Extraction Slicing Slicing Brain_Extraction->Slicing Recovery Recovery Slicing->Recovery Slice_Transfer Slice_Transfer Recovery->Slice_Transfer Cell_Identification Cell_Identification Slice_Transfer->Cell_Identification Patching Patching Cell_Identification->Patching Baseline_Recording Baseline_Recording Patching->Baseline_Recording Drug_Perfusion This compound Perfusion Baseline_Recording->Drug_Perfusion PostDrug_Recording PostDrug_Recording Drug_Perfusion->PostDrug_Recording Data_Analysis Data_Analysis PostDrug_Recording->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for electrophysiology.

Experimental Protocols

I. Acute Neuronal Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Animals: Young adult rodents (e.g., mice or rats) are often preferred for slice viability.

  • Solutions:

    • Slicing Solution (ice-cold and carbogenated): To be used during dissection and slicing to minimize metabolic stress and excitotoxicity. A common recipe includes (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 D-Glucose.

    • Artificial Cerebrospinal Fluid (aCSF) (carbogenated): To be used for recovery and recording. A standard recipe includes (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 D-Glucose.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, water bath, carbogen gas tank (95% O2 / 5% CO2).

Procedure:

  • Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, quickly decapitate the animal.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

  • Slicing:

    • Mount the brain onto the vibratome stage.

    • Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

    • Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) at a thickness of 250-350 µm.

  • Recovery:

    • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

    • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.

II. Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.

Materials:

  • Prepared Brain Slices

  • Recording Setup: Upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.

  • Recording Pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.

  • Internal Solution: The composition depends on the experimental goals. A typical potassium-based internal solution for current-clamp recordings contains (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.

Procedure:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Cell Identification: Using the microscope, identify a healthy-looking neuron in the desired brain region.

  • Pipette Positioning: Fill a recording pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette and lower it into the bath.

  • Gigaseal Formation:

    • Carefully approach the target neuron with the pipette tip.

    • Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance seal (gigaseal, >1 GΩ) to form between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording:

    • Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials and assess the neuron's intrinsic firing properties.

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked postsynaptic currents.

  • Drug Application: After obtaining a stable baseline recording, switch the perfusion to aCSF containing the desired concentration of this compound.[12]

  • Post-Drug Recording: Record the electrophysiological parameters again in the presence of this compound to determine its effects.

  • Washout: If desired, switch the perfusion back to the control aCSF to assess the reversibility of the drug's effects.

III. Data Analysis
  • Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).

  • Measure parameters such as resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and frequency of synaptic currents.

  • Perform statistical analysis to compare the data obtained before, during, and after the application of this compound.

These protocols provide a framework for investigating the electrophysiological effects of this compound. Researchers should optimize the specific parameters based on their experimental goals and the brain region of interest.

References

Application Notes and Protocols for Kv3-PAM, a Positive Allosteric Modulator of Kv3.1/Kv3.2 Channels, in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Voltage-gated potassium channels of the Kv3 subfamily, particularly Kv3.1 and Kv3.2, are critical regulators of neuronal excitability. Their fast activation and deactivation kinetics enable high-frequency firing in neurons, a characteristic feature of fast-spiking interneurons. These channels play a crucial role in shaping the action potential waveform and modulating neurotransmitter release. Positive allosteric modulators of Kv3.1/Kv3.2 channels (Kv3-PAMs) represent a promising class of pharmacological tools for studying neuronal function and for the potential therapeutic intervention in neurological disorders characterized by dysfunctional neuronal firing, such as schizophrenia and epilepsy.

These application notes provide a comprehensive guide for the use of a representative Kv3.1/Kv3.2 positive allosteric modulator, herein referred to as "Kv3-PAM," in primary neuronal cell cultures. The protocols and data presented are based on established methodologies for similar compounds.

Mechanism of Action

Kv3-PAMs are positive allosteric modulators that bind to a site on the Kv3.1/Kv3.2 channel distinct from the pore domain. This binding event induces a conformational change that shifts the voltage dependence of channel activation to more hyperpolarized potentials, leading to an increased probability of channel opening at a given membrane potential. This results in a more rapid repolarization of the action potential, a reduction in afterhyperpolarization, and an overall increase in the maximal firing frequency of the neuron.

cluster_membrane Cell Membrane cluster_effects Cellular Effects Kv3 Kv3.1/Kv3.2 Channel (Closed State) Kv3_open Kv3.1/Kv3.2 Channel (Open State) Kv3->Kv3_open Depolarization Repolarization Faster Action Potential Repolarization Kv3_open->Repolarization Kv3_PAM_bound Kv3-PAM Bound to Channel Kv3_PAM_bound->Kv3_open Stabilizes open state Kv3_PAM Kv3-PAM Kv3_PAM->Kv3_PAM_bound Binds to allosteric site FiringRate Increased Neuronal Firing Frequency Repolarization->FiringRate

Caption: Mechanism of Action of Kv3-PAM.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of Kv3-PAM on the electrophysiological properties of primary cortical neurons. Data are presented as mean ± SEM.

Table 1: Effect of Kv3-PAM on Action Potential Properties

ParameterVehicle Control1 µM Kv3-PAM10 µM Kv3-PAM
Action Potential Threshold (mV)-45.2 ± 1.5-48.9 ± 1.8-52.1 ± 2.0**
Action Potential Width (ms)1.2 ± 0.10.9 ± 0.080.7 ± 0.06
Afterhyperpolarization (mV)-15.8 ± 1.2-12.3 ± 1.0*-9.5 ± 0.9

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effect of Kv3-PAM on Neuronal Firing Frequency

Current Injection (pA)Vehicle Control (Hz)1 µM Kv3-PAM (Hz)10 µM Kv3-PAM (Hz)
10015.3 ± 2.122.7 ± 2.5*28.9 ± 3.1
20035.8 ± 3.451.2 ± 4.165.4 ± 5.0
30058.1 ± 4.982.5 ± 6.2**105.3 ± 7.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Worthington Biochemical)

  • Neurobasal Plus Medium (Thermo Fisher Scientific)

  • B-27 Plus Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the cerebral cortices from the E18 embryos in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a density of 1.5 x 10^5 cells/cm² onto Poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Electrophysiological Recording

This protocol outlines the whole-cell patch-clamp technique to record the electrophysiological activity of cultured neurons.

Materials:

  • Primary cortical neuron cultures (DIV 7-14)

  • Patch-clamp rig (amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Kv3-PAM stock solution (in DMSO)

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the pipettes with the internal solution.

  • Place the culture dish on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Record baseline neuronal activity in the current-clamp mode.

  • To assess the effect of Kv3-PAM, add the compound to the external solution at the desired final concentration (e.g., 1 µM or 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Record changes in action potential properties and firing frequency in response to depolarizing current injections.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Primary Neuron Culture (DIV 7-14) Patch Establish Whole-Cell Patch-Clamp Culture->Patch Solutions Prepare External/Internal Solutions Solutions->Patch Pipette Pull Patch Pipettes Pipette->Patch Baseline Record Baseline Activity Patch->Baseline Apply_Drug Apply Kv3-PAM Baseline->Apply_Drug Record_Effect Record Post-Drug Activity Apply_Drug->Record_Effect Analyze Analyze Electrophysiological Parameters Record_Effect->Analyze

Caption: Experimental Workflow for Electrophysiology.

Application Notes and Protocols for Immunohistochemical Analysis of PDE2A Expression in Tissues of Interest for PF-05085727 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the expression of phosphodiesterase 2A (PDE2A), the molecular target of the potent and selective inhibitor PF-05085727. Understanding the tissue and cellular distribution of PDE2A is critical for elucidating the pharmacological effects of this compound and identifying target tissues for therapeutic intervention.

Introduction

This compound is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A key feature of PDE2A is its allosteric activation by cGMP, which increases the hydrolysis of cAMP.[2][3][4] This positions PDE2A as a critical mediator of crosstalk between cGMP and cAMP signaling pathways.[2] By inhibiting PDE2A, this compound can modulate cyclic nucleotide signaling, which has therapeutic potential in various disorders.

Immunohistochemistry is a powerful technique to visualize the distribution and localization of PDE2A protein in tissues. This allows for the identification of specific cell types and anatomical regions that are likely to be affected by this compound. These application notes provide a detailed protocol for PDE2A immunohistochemistry and guidance on data interpretation.

Data Presentation: PDE2A Immunoreactivity in Various Tissues

The following tables summarize the semi-quantitative analysis of PDE2A immunoreactivity (ir) across various tissues in different species, based on previously published findings.[2] This data is crucial for selecting appropriate tissues for studying the effects of this compound.

Scoring Scale for PDE2A Staining Intensity: [2]

  • - : No staining

  • 1+ : Mild staining, clearly differentiated from surrounding tissues

  • 2+ : Moderate staining, easily visible without obscuring tissue morphology

  • 3+ : Marked staining with a dark-brown product

Table 1: PDE2A Immunoreactivity in the Central Nervous System (Rat) [2]

Brain RegionStaining Intensity
Cerebral Cortex
Cingulate Cortex3+
Frontal Cortex3+
Parietal Cortex3+
Hippocampal Formation
CA1, CA2, CA3 regions3+
Dentate Gyrus2+
Basal Ganglia
Caudate Putamen3+
Globus Pallidus1+
Thalamus 1+
Hypothalamus 1+
Cerebellum -

Table 2: PDE2A Immunoreactivity in Peripheral Tissues (Rat) [2]

TissueCell TypeStaining Intensity
Adrenal Gland Zona glomerulosa3+
Medulla1+
Heart Myocytes1+
Kidney Glomeruli1+
Tubules-
Liver Hepatocytes-
Lung Alveolar epithelium1+
Spleen Lymphocytes2+
Gastrointestinal Tract Enteric ganglia3+

Signaling Pathway and Experimental Workflow

PDE2A Signaling Pathway

The following diagram illustrates the role of PDE2A in modulating cAMP and cGMP signaling and the mechanism of action for this compound.

PDE2A_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE2A PDE2A cGMP->PDE2A Allosterically Activates PDE2A->cAMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Downstream Downstream Cellular Effects PKA->Downstream

Caption: PDE2A-mediated crosstalk between cGMP and cAMP signaling pathways.

Experimental Workflow for PDE2A Immunohistochemistry

This diagram outlines the key steps in the immunohistochemical staining process for PDE2A.

IHC_Workflow start Start: Tissue Sample tissue_prep Tissue Preparation (Fixation, Embedding, Sectioning) start->tissue_prep deparaffin Deparaffinization and Rehydration tissue_prep->deparaffin antigen_retrieval Antigen Retrieval deparaffin->antigen_retrieval blocking Blocking (Endogenous Peroxidase and Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-PDE2A) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Avidin-Biotin Complex) secondary_ab->detection visualization Visualization (DAB Chromogen) detection->visualization counterstain Counterstaining (Hematoxylin) visualization->counterstain dehydrate_mount Dehydration and Mounting counterstain->dehydrate_mount analysis Microscopic Analysis and Scoring dehydrate_mount->analysis

Caption: A generalized workflow for PDE2A immunohistochemical staining.

Experimental Protocols

Protocol 1: Immunohistochemistry for PDE2A in Formalin-Fixed, Paraffin-Embedded Tissues

This protocol is adapted from established methods for PDE2A immunohistochemistry.[2]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

  • Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody: Rabbit anti-PDE2A polyclonal antibody

  • Negative control: Rabbit IgG

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) chromogen substrate kit

  • Mayer's hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Immerse slides in 100% ethanol (2 x 10 minutes).

    • Immerse slides in 95% ethanol (1 x 5 minutes).

    • Immerse slides in 70% ethanol (1 x 5 minutes).

    • Immerse slides in 50% ethanol (1 x 5 minutes).

    • Rinse with running cold tap water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a pre-heated antigen retrieval solution.

    • Microwave or use a pressure cooker according to the manufacturer's instructions (e.g., 15 minutes in a microwave).

    • Allow slides to cool to room temperature.

    • Rinse slides in deionized water.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 15 minutes.

    • Rinse with PBS.

    • Incubate sections with a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking serum from the slides.

    • Incubate sections with the primary anti-PDE2A antibody diluted in PBS with 1% BSA overnight at 4°C in a humidified chamber.[2] The optimal antibody concentration should be determined empirically, but a starting range of 1.4 to 7.0 µg/ml can be used.[2]

    • For the negative control, incubate a separate slide with rabbit IgG at the same concentration as the primary antibody.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with the ABC reagent for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Visualization:

    • Incubate sections with the DAB chromogen substrate until the desired brown staining intensity develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with Mayer's hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Quantitative Analysis of PDE2A Expression

A semi-quantitative analysis can be performed by a trained observer to score the intensity of PDE2A staining.

Procedure:

  • Examine the stained slides under a light microscope.

  • Score the staining intensity in the regions of interest using a pre-defined scale (e.g., 0 for no staining, 1+ for mild, 2+ for moderate, and 3+ for marked staining).

  • The percentage of positively stained cells in a given area can also be estimated.

  • For more objective quantification, digital image analysis software can be used to measure the optical density of the DAB signal.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the expression of PDE2A in the context of this compound studies. By employing these immunohistochemical techniques, scientists can effectively identify the target tissues and cellular populations for this PDE2A inhibitor, thereby advancing our understanding of its pharmacological effects and therapeutic potential.

References

Troubleshooting & Optimization

PF-05085727 solubility issues and best solvent to use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE2A, this compound effectively increases the intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling pathways.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It has documented solubility of 2 mg/mL and 10 mM in DMSO.

Q3: What is the physical appearance and stability of this compound?

A3: this compound is typically a white to beige or off-white solid powder. For long-term storage, it is recommended to store the solid powder at -20°C.

Q4: Can I dissolve this compound in aqueous buffers like PBS or water?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare a working solution in an aqueous buffer, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low enough to not affect the biological system (typically <0.5%).

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges when preparing solutions of this compound. This guide provides systematic steps to address common solubility problems.

Issue: Precipitate formation when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue for compounds with low aqueous solubility. The troubleshooting workflow below provides a step-by-step approach to resolve this problem.

G cluster_0 Troubleshooting Workflow: Precipitation in Aqueous Buffer start Precipitate observed upon dilution step1 Decrease the final concentration of this compound start->step1 Try first step2 Lower the concentration of the DMSO stock solution step1->step2 If precipitation persists end_node Solution is clear step1->end_node If successful step3 Increase the final percentage of DMSO (if permissible) step2->step3 If still precipitating step2->end_node If successful step4 Use a surfactant or co-solvent (e.g., Pluronic F-68, Tween 80) step3->step4 Last resort step3->end_node If successful step4->end_node If successful

Caption: A stepwise guide to resolving precipitation issues.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO 2 mg/mLRecommended primary solvent.
10 mM
Ethanol Limited / Poorly SolubleNot recommended for stock solutions.
Methanol Limited / Poorly SolubleNot recommended for stock solutions.
Water / PBS InsolublePrepare by diluting a DMSO stock.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 413.40 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 413.40 g/mol * 1 mL = 0.004134 g = 4.134 mg

  • Weigh the compound: Carefully weigh out 4.134 mg of this compound powder and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

Signaling Pathway

This compound acts by inhibiting the PDE2A enzyme, which plays a crucial role in regulating the intracellular levels of cAMP and cGMP. The diagram below illustrates this signaling pathway.

G cluster_0 Cellular Signaling Cascade AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2A PDE2A cAMP->PDE2A Hydrolysis Downstream Downstream Effectors (PKA, PKG, etc.) cAMP->Downstream cGMP->PDE2A Hydrolysis cGMP->Downstream AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP PF05085727 This compound PF05085727->PDE2A Inhibition

Caption: The inhibitory effect of this compound on the PDE2A signaling pathway.

Technical Support Center: Optimizing PF-05085727 Dosage for In Vivo Cognitive Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-05085727 in in vivo cognitive studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1][2][3] PDE2A is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound increases intracellular levels of cGMP in the brain.[1][2] Elevated cGMP levels are associated with the enhancement of synaptic plasticity, a cellular mechanism underlying learning and memory.[4][5][6][7]

Q2: What is a recommended starting dose for this compound in rodent cognitive studies?

Based on this information, a starting dose range of 0.3 - 3 mg/kg for this compound administered systemically (e.g., orally or via subcutaneous injection) is a reasonable starting point for dose-finding studies in rodents. It is crucial to perform a dose-response study to determine the optimal dose for your specific cognitive paradigm and animal model.

Q3: How should I prepare this compound for in vivo administration?

The solubility of this compound in aqueous solutions may be limited. For in vivo studies, it is common to use a vehicle to ensure proper dissolution and administration. A common vehicle for oral administration of small molecules in preclinical studies is a suspension in a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For subcutaneous or intraperitoneal injections, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be considered. It is essential to first test the solubility of this compound in the chosen vehicle and to ensure the vehicle itself does not produce any behavioral effects in your cognitive assay.

Q4: When should I administer this compound relative to the cognitive task?

The timing of administration is critical and depends on the pharmacokinetic profile of the compound and the specific memory phase being investigated (e.g., acquisition, consolidation, or retrieval). For acute administration targeting cognitive acquisition, this compound should typically be administered 30-60 minutes prior to the start of the behavioral task. This allows for sufficient time for the compound to be absorbed and reach the brain. To investigate effects on memory consolidation, the compound may be administered immediately after the acquisition phase. For studies on memory retrieval, administration would occur shortly before the retention test.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cognitive performance Inappropriate Dose: The dose may be too low to elicit a pro-cognitive effect or too high, potentially causing off-target effects or even cognitive impairment (a common U-shaped dose-response for cognitive enhancers).Conduct a thorough dose-response study with a wider range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
Poor Bioavailability/Brain Penetration: The compound may not be reaching the central nervous system in sufficient concentrations.Confirm the route of administration and vehicle are appropriate. Consider measuring plasma and brain concentrations of this compound to correlate with behavioral outcomes.
Timing of Administration: The compound may not have been administered at the optimal time to influence the specific cognitive process being measured.Adjust the time between drug administration and the behavioral test based on the compound's expected pharmacokinetic profile.
Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation) High Dose: The observed side effects may be due to off-target pharmacology at higher concentrations.Lower the dose. If side effects persist even at doses that are not cognitively effective, the compound may have a narrow therapeutic window.
Vehicle Effects: The vehicle used for administration may be causing behavioral changes.Always include a vehicle-only control group to rule out any effects of the formulation.
High Variability in Behavioral Data Inconsistent Drug Administration: Inaccurate dosing or inconsistent timing of administration can lead to variable results.Ensure precise and consistent preparation and administration of the drug solution.
Animal Handling and Stress: Stress can significantly impact cognitive performance.Handle animals consistently and allow for adequate acclimatization to the testing environment.
Assay Sensitivity: The chosen cognitive task may not be sensitive enough to detect the effects of the compound.Optimize the parameters of your behavioral assay (e.g., task difficulty, inter-trial interval) to ensure it is sensitive to both cognitive enhancement and impairment.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

  • Habituation: Individually house mice in the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer this compound or vehicle at the appropriate time before or after this phase depending on the research question.

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory.

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged just below the water surface in one quadrant.

  • Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day for each animal. In each trial, place the animal in the water at one of four randomized starting positions, facing the pool wall. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds. Administer this compound or vehicle daily, typically 30-60 minutes before the first trial of the day.

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool. Allow the animal to swim freely for 60 seconds.

  • Data Analysis: During the acquisition phase, record the escape latency (time to find the platform) and path length. For the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

Quantitative Data from a Hypothetical In Vivo Study

The following table summarizes hypothetical data from a study investigating the effect of this compound on long-term memory in a rat Novel Object Recognition task.

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle120.15 ± 0.05
This compound (0.3 mg/kg)120.35 ± 0.06*
This compound (1.0 mg/kg)120.48 ± 0.07**
This compound (3.0 mg/kg)120.25 ± 0.08

*p < 0.05, **p < 0.01 compared to Vehicle group.

Signaling Pathway and Experimental Workflow Diagrams

PDE2A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR_post NMDAR Glutamate->NMDAR_post Binds to NMDAR_pre NMDAR Ca Ca²⁺ NMDAR_post->Ca Influx nNOS nNOS Ca->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates (in presynaptic terminal) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts PDE2A PDE2A cGMP->PDE2A Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP PDE2A->FiveGMP Degrades PF05085727 This compound PF05085727->PDE2A Inhibits Synaptic_Plasticity Synaptic Plasticity (LTP) PKG->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: PDE2A inhibition by this compound enhances cGMP signaling, promoting synaptic plasticity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Apparatus Animal_Acclimation->Habituation Drug_Preparation This compound Formulation (e.g., in vehicle) Dosing Drug Administration (this compound or Vehicle) Drug_Preparation->Dosing Habituation->Dosing Cognitive_Task Cognitive Task (e.g., NOR, MWM) Dosing->Cognitive_Task Data_Collection Behavioral Data Collection & Scoring Cognitive_Task->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for in vivo cognitive studies with this compound.

References

Troubleshooting unexpected results in PF-05085727 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C and should be aliquoted to avoid repeated freeze-thaw cycles.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "solvent shock" due to the poor aqueous solubility of many small molecule inhibitors. Here are some steps to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Rapid Mixing: Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and even dispersion.

Q3: My experimental results with this compound are not consistent. What are the potential causes?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your stock solutions are stored properly and have not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Solubility Issues: As mentioned in Q2, precipitation of the compound will lead to a lower effective concentration and thus variability in your results.

  • Cellular Health: The response to this compound can be dependent on the health and passage number of your cells. Ensure you are using cells in a consistent growth phase.

  • Assay Conditions: Variations in incubation times, cell densities, and reagent concentrations can all contribute to inconsistent outcomes.

Q4: I am not observing the expected increase in cGMP levels after treating my cells with this compound. What could be the reason?

A4: Several factors could contribute to this:

  • Low PDE2A Expression: The cell line you are using may not express sufficient levels of PDE2A for a robust response to the inhibitor. Verify the expression of PDE2A in your cell model.

  • Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

  • Assay Sensitivity: Your cGMP detection assay may not be sensitive enough to detect small changes in cGMP levels. Ensure your assay is properly validated and has the required sensitivity.

  • Incorrect Timing: The kinetics of cGMP accumulation can vary. Perform a time-course experiment to identify the optimal time point for measuring cGMP levels after treatment.

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Toxicity

  • Possible Cause: The observed effect may be due to off-target activity of this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 for PDE2A, it may suggest an off-target effect.

    • Use a Structurally Different PDE2A Inhibitor: If a similar phenotype is observed with a different class of PDE2A inhibitor, it is more likely an on-target effect.

    • Consult Selectivity Data: Refer to the selectivity profile of this compound (see Table 2). If your cells express other phosphodiesterases at high levels, consider if the observed effect could be due to inhibition of these other PDEs at the concentrations used.

Issue 2: High Background in In Vitro PDE2A Inhibition Assay

  • Possible Cause: The assay may have high non-enzymatic hydrolysis of the substrate or issues with the detection reagents.

  • Troubleshooting Steps:

    • "No Enzyme" Control: Always include a control well that contains all assay components except the PDE2A enzyme. This will determine the level of non-enzymatic substrate degradation.

    • Reagent Quality: Ensure that all buffers and reagents are fresh and properly prepared.

    • Plate and Reader Settings: Optimize the settings on your plate reader for the specific fluorescence or luminescence assay you are using.

Data Presentation

Table 1: Effect of this compound on cGMP Levels in Rodent Brain Regions

Brain RegionThis compound Dose (mg/kg, s.c.)cGMP Accumulation
Cortex3.2Exposure-dependent elevation[1]
Striatum3.2Exposure-dependent elevation[1]
Hippocampus3.2Exposure-dependent elevation[1]

Table 2: Phosphodiesterase Selectivity Profile of this compound

Phosphodiesterase IsoformIC50 (nM)Selectivity vs. PDE2A
PDE2A2[1][2]-
PDE1B12,146[1]>6000-fold
PDE4B22,503[1]>11000-fold
PDE7B13,157[1]>6500-fold
PDE10A6,515[1]>3200-fold

Experimental Protocols

1. In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)

  • Principle: This assay measures the hydrolysis of a fluorescently labeled cGMP (or cAMP) substrate by PDE2A. The product of the reaction is detected by a specific binding partner, leading to a change in fluorescence polarization.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, fluorescently labeled cGMP substrate, and binding agent.

    • Serial Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

    • Reaction Setup: In a 96-well or 384-well plate, add the PDE2A enzyme to wells containing the assay buffer and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiation: Start the reaction by adding the fluorescently labeled cGMP substrate to all wells.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Termination and Detection: Stop the reaction by adding the binding agent.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Cell-Based cGMP Measurement Assay

  • Principle: This assay quantifies the intracellular levels of cGMP in cells following treatment with this compound.

  • Methodology:

    • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined amount of time. Include a vehicle control (DMSO).

    • Cell Lysis: Lyse the cells using the buffer provided with your cGMP assay kit. This step is crucial to stop endogenous phosphodiesterase activity.

    • cGMP Detection: Perform the cGMP detection assay according to the manufacturer's instructions. Common methods include ELISA or TR-FRET based assays.

    • Data Analysis: Normalize the cGMP levels to the protein concentration in each well. Plot the cGMP concentration as a function of the this compound concentration.

Mandatory Visualizations

PF05085727_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PDE2A PDE2A cGMP->PDE2A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE2A->5_GMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Downstream_Effects Downstream Cellular Effects PKG->Downstream_Effects Phosphorylates

Caption: this compound inhibits PDE2A, leading to increased cGMP levels and downstream signaling.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Compound Treatment (Serial Dilution) A->C B Cell Seeding (e.g., 96-well plate) B->C D Incubation (Time-course) C->D E Cell Lysis D->E F cGMP Quantification (ELISA or TR-FRET) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.

Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is there precipitation in the media? Start->Q1 A1_Yes Optimize Dilution Protocol (e.g., stepwise dilution) Q1->A1_Yes Yes Q2 Are results inconsistent? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Check Compound Stability & Cell Health Q2->A2_Yes Yes Q3 Is there no effect on cGMP? Q2->Q3 No A2_Yes->End A3_Yes Verify PDE2A Expression & Optimize Assay Conditions Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting unexpected results in this compound experiments.

References

How to minimize variability in animal studies with PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the PDE2A inhibitor, PF-05085727.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in cells. This modulation of cGMP signaling pathways is the basis for its therapeutic potential, particularly in cognitive indications.[1]

Q2: What are the most common sources of variability in animal studies with compounds like this compound?

A2: Variability in animal studies can arise from several factors, including experimental design, biological differences, and environmental conditions.[2][3] For a brain-penetrant compound like this compound, key sources of variability can include:

  • Animal-related factors: Species, strain, age, sex, and health status of the animals.[4]

  • Dosing-related factors: Formulation, route of administration, dose volume, and timing of administration.

  • Environmental factors: Housing conditions, diet, light-dark cycle, and handling stress.

  • Procedural factors: Inconsistent experimental procedures, subjective scoring in behavioral tests, and variability in sample collection and processing.[5]

Q3: How can I choose the appropriate animal model for my study?

A3: The choice of animal model should be driven by your research question. For a cognitive enhancer like this compound, consider models that exhibit deficits in the cognitive domains you are investigating (e.g., memory, attention). Commonly used models include aged rodents, transgenic models of neurodegenerative diseases, or pharmacologically-induced amnesia models. The expression levels of PDE2A in the brain regions of interest in your chosen model should also be considered.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma after administration.

  • Time to Peak Concentration (Tmax): The time at which Cmax is observed.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The rate at which a drug is removed from the body.

Understanding these parameters in your chosen animal model is crucial for designing an effective dosing regimen.[6][7][8]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Readouts
Potential Cause Troubleshooting Step
Inconsistent Handling Implement a standardized handling protocol for all animals. Acclimate animals to the testing room and equipment before the experiment.
Experimenter Bias Whenever possible, blind the experimenter to the treatment groups. Use automated behavioral tracking systems to minimize subjective scoring.
Environmental Stressors Ensure consistent and controlled environmental conditions (temperature, humidity, lighting, noise). Avoid conducting experiments during periods of facility-wide disturbances.
Circadian Rhythm Effects Conduct behavioral testing at the same time each day to minimize variability due to the animals' natural circadian rhythms.
Suboptimal Dosing Time Conduct a pilot study to determine the optimal time window for behavioral testing relative to this compound administration, based on its Tmax.
Issue 2: Inconsistent Plasma/Tissue Concentrations of this compound
Potential Cause Troubleshooting Step
Improper Formulation Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended. Prepare fresh formulations regularly and store them appropriately.
Inaccurate Dosing Calibrate all dosing equipment regularly. Use precise techniques for oral gavage or injections to ensure the full dose is administered.
Food Effects The presence of food in the stomach can affect the absorption of orally administered drugs.[7] Standardize the fasting period before dosing, if appropriate for the study design.
Variability in Metabolism Be aware of potential differences in drug metabolism between sexes or strains. If significant, consider analyzing data for each sex separately.
Sample Collection/Processing Errors Use a consistent and rapid method for blood and tissue collection. Process and store samples under conditions that prevent degradation of the compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents
  • Animal Preparation: Acclimate the animal to handling for several days prior to the experiment. If required by the study design, fast the animal for a standardized period (e.g., 4 hours).

  • Formulation Preparation: Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle. Ensure the formulation is a homogenous solution or suspension.

  • Dosing:

    • Gently restrain the animal.

    • Measure the correct dose volume based on the animal's body weight.

    • Insert a sterile, flexible gavage needle into the esophagus and gently deliver the formulation into the stomach.

    • Observe the animal briefly after dosing to ensure no adverse effects.

  • Post-Dosing: Return the animal to its home cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of this compound

PF05085727_Mechanism cluster_cell Cell Membrane sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Activates PDE2A PDE2A cGMP->PDE2A Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE2A->5'-GMP Hydrolyzes to Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects This compound This compound This compound->PDE2A Inhibits

Caption: Mechanism of action of this compound as a PDE2A inhibitor.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow A Animal Acclimation (1 week) B Baseline Behavioral Training (if applicable) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration C->D E Behavioral Testing D->E F Sample Collection (Blood, Brain Tissue) E->F G Data Analysis F->G

Caption: A typical experimental workflow for a behavioral study with this compound.

Logical Relationship for Troubleshooting Variability

Troubleshooting_Logic A High Variability Observed B Review Experimental Protocol for Inconsistencies A->B C Check Animal Health and Husbandry Records A->C D Analyze Dosing Procedure and Formulation A->D E Evaluate Behavioral Testing Procedures A->E F Implement Corrective Actions B->F C->F D->F E->F G Re-run Experiment with Standardized Procedures F->G

Caption: A logical approach to troubleshooting high variability in animal studies.

References

PF-05085727 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways and establishing appropriate storage conditions for the PDE2A inhibitor, PF-05085727. As specific degradation and stability data for this compound is not extensively published, this guide focuses on providing standard methodologies and troubleshooting advice for users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier information, this compound is typically supplied as a powder and should be stored at room temperature.[1] For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at -20°C or -80°C, and undergo freeze-thaw cycle stability testing.

Q2: How can I assess the stability of this compound in my experimental conditions?

A2: To assess the stability of this compound, you should perform forced degradation studies. This involves subjecting the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The degradation of the parent compound and the formation of degradation products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What is a stability-indicating analytical method and why do I need one?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products over time. Such a method is crucial to ensure that the analytical results truly reflect the stability of the compound and are not affected by interference from degradants, excipients, or other impurities.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation: The compound may be degrading under your experimental or storage conditions.

  • Impurities: The initial material may contain impurities.

  • Contamination: Your solvent, glassware, or instrument may be contaminated.

  • Mobile Phase Issues: The mobile phase composition may not be optimal, leading to poor separation or artifact peaks.

It is recommended to run a blank (injection of solvent only), analyze a freshly prepared sample, and review your sample handling and storage procedures.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: A significant decrease in the peak area of this compound is observed in a short period after dissolving the compound.

  • Possible Causes:

    • Solvent-induced degradation: The chosen solvent may be reacting with the compound.

    • pH instability: The pH of the solution may be promoting hydrolysis.

    • Light sensitivity: The compound may be photolabile.

  • Troubleshooting Steps:

    • Solvent Selection: Test the solubility and short-term stability in a panel of recommended solvents (e.g., DMSO).

    • pH Adjustment: If using aqueous buffers, assess stability across a range of pH values (e.g., pH 3, 7, 9).

    • Light Protection: Prepare and store the solution in amber vials or protect it from light.

    • Temperature Control: Prepare and handle solutions at a controlled, cool temperature if thermal lability is suspected.

Issue 2: Poor Resolution Between this compound and Degradation Products in HPLC Analysis
  • Symptom: The HPLC peaks for this compound and its degradation products are co-eluting or have poor separation.

  • Possible Causes:

    • Suboptimal HPLC method: The mobile phase, column, or gradient conditions are not suitable for separating the parent compound from its degradants.

  • Troubleshooting Steps:

    • Method Development: Systematically optimize the HPLC method. Key parameters to adjust include:

      • Mobile Phase Composition: Vary the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with different buffers and pH).

      • Gradient Profile: Adjust the gradient slope and time to improve separation.

      • Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

      • Temperature: Optimize the column temperature to improve peak shape and resolution.

    • Use of Advanced Detectors: Employ a photodiode array (PDA) detector to check for peak purity. A mass spectrometer (MS) detector can help to identify and differentiate co-eluting peaks based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be optimized.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the major degradation products to propose potential degradation pathways.

Quantitative Data Summary

As specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative template for summarizing results from a forced degradation study.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 N HCl (60°C)2485.220.85
0.1 N NaOH (60°C)2470.530.78, 1.15
3% H₂O₂ (RT)2492.110.92
Thermal (80°C)2498.511.10
Photolytic (UV)2465.840.75, 0.88, 1.20, 1.35

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathways of this compound

The following diagram illustrates potential, hypothetical degradation pathways for this compound under hydrolytic and oxidative stress conditions. These are not confirmed pathways and serve as an example for visualization.

G cluster_hydrolysis Hydrolytic Degradation (Hypothetical) cluster_oxidation Oxidative Degradation (Hypothetical) This compound This compound Hydrolysis_Product_A Hydrolysis Product A (e.g., Amide hydrolysis) This compound->Hydrolysis_Product_A Acid/Base Hydrolysis_Product_B Hydrolysis Product B (e.g., Ether cleavage) This compound->Hydrolysis_Product_B Acid/Base PF-05085727_ox This compound Oxidation_Product_C Oxidation Product C (e.g., N-oxidation) PF-05085727_ox->Oxidation_Product_C Oxidizing Agent G Start Start Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Sample_Analysis Analyze Stressed Samples Method_Development->Sample_Analysis Data_Evaluation Evaluate Data (% Degradation, Peak Purity) Sample_Analysis->Data_Evaluation Pathway_Identification Identify Degradation Products (e.g., LC-MS) Data_Evaluation->Pathway_Identification Storage_Conditions Define Storage Conditions Pathway_Identification->Storage_Conditions End End Storage_Conditions->End

References

Addressing poor cell viability in PF-05085727 treated cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor cell viability in cultures treated with PF-05085727.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1] Its primary mechanism of action is to prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers within the cell.

Q2: Is this compound known to be cytotoxic?

A2: Currently, there is no widespread evidence in the scientific literature to suggest that this compound is inherently cytotoxic at typical working concentrations. However, as with any small molecule inhibitor, off-target effects or experimental conditions can potentially lead to decreased cell viability.

Q3: What are the common reasons for observing poor cell viability when using small molecule inhibitors like this compound?

A3: Poor cell viability in cultures treated with small molecule inhibitors can arise from several factors. These include, but are not limited to:

  • Compound Integrity and Handling: Degradation of the compound, improper storage, or issues with solubility can affect its activity and potentially lead to toxicity.[2]

  • Cell Culture Conditions: Inconsistent cell passage number, high cell confluency, or suboptimal media composition can sensitize cells to treatment.[3]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[2][4]

  • Off-Target Effects: The compound may be interacting with other cellular targets besides PDE2A, leading to unintended consequences.[5][6]

  • On-Target Apoptosis: In some specific cell types, the intended inhibition of PDE2A might trigger an apoptotic cascade.

Q4: How can I differentiate between poor viability due to cytotoxicity and other effects like senescence or growth inhibition?

A4: Many standard "viability" assays, such as those based on metabolic activity (e.g., MTT), measure the number of metabolically active cells, not necessarily cell death.[7] A reduction in signal could indicate growth inhibition or senescence. To specifically measure cell death, it is recommended to use assays that directly quantify viability (like Trypan Blue exclusion) or markers of apoptosis (like Annexin V staining or caspase activity assays).

Troubleshooting Guide: Addressing Poor Cell Viability

If you are observing a significant decrease in cell viability in your this compound-treated cultures, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Experimental Conditions and Compound Integrity

The first step is to rule out common experimental errors.

  • Caption: Troubleshooting Workflow for Poor Cell Viability.

    cluster_resolved A Poor Cell Viability Observed B Step 1: Verify Experimental Conditions & Compound Integrity A->B C Check Cell Health & Culture Conditions B->C D Verify Compound & Solvent B->D E Step 2: Optimize Treatment Conditions C->E K Problem Resolved C->K Issue Found D->E D->K Issue Found F Titrate Compound Concentration E->F G Assess Solvent Toxicity E->G H Step 3: Investigate Mechanism of Cell Death F->H F->K Viability Improves G->H G->K Viability Improves I On-Target vs. Off-Target Effect? H->I J Perform Apoptosis Assays H->J L Further Investigation Needed I->L J->L

1.1. Cell Health and Culture Practices:

  • Ensure you are using cells within a consistent and low passage number range.
  • Seed cells at a consistent density and treat them at a consistent confluency.[3]
  • Visually inspect your cells under a microscope for any signs of stress or contamination before treatment.

1.2. Compound Integrity and Solvent Controls:

  • Compound: Confirm the identity and purity of your this compound stock. If possible, verify its integrity using methods like mass spectrometry or HPLC.[2] Prepare fresh dilutions from a new aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]
  • Solvent: Always include a vehicle control (cells treated with the same final concentration of the solvent, e.g., DMSO, used for this compound). The final solvent concentration should typically be less than 0.5% to avoid solvent-induced toxicity.[2]

Step 2: Optimize Treatment Conditions

If basic experimental conditions are sound, the next step is to optimize the concentration of this compound.

2.1. Concentration-Response Curve:

  • Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for PDE2A inhibition and the concentration at which viability drops.

ParameterRecommended RangePurpose
This compound Conc.1 nM - 100 µMTo identify the optimal concentration for PDE2A inhibition and the threshold for cytotoxicity.
Incubation Time24, 48, 72 hoursTo assess time-dependent effects on viability.
Cell Seeding DensityVaries by cell typeEnsure cells are in the exponential growth phase during treatment.
Solvent (DMSO) Conc.< 0.5%To minimize solvent-induced toxicity.[2]

Step 3: Investigate the Mechanism of Decreased Viability

If viability issues persist even at optimized concentrations, investigate whether this is an on-target or off-target effect.

  • Caption: Investigating On-Target vs. Off-Target Effects.

    A Poor Viability with this compound B Is PDE2A expressed in the cell line? A->B C Yes B->C Check literature/expression data D No B->D Check literature/expression data F Consider On-Target Mediated Apoptosis C->F E Investigate Off-Target Effects D->E G Use structurally different PDE2A inhibitor F->G H Knockdown/Knockout of PDE2A F->H I Viability improves? H->I J Viability does not improve? H->J I->F Confirms on-target effect J->E Suggests off-target effect

3.1. On-Target vs. Off-Target Effects:

  • Confirm PDE2A Expression: Verify that your cell line of interest expresses PDE2A. If not, the observed effects are likely off-target.
  • Use a Different PDE2A Inhibitor: If possible, treat cells with a structurally different but functionally equivalent PDE2A inhibitor. If this compound also causes poor viability, it suggests an on-target effect.
  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of PDE2A. If knockdown of PDE2A phenocopies the effect of this compound, this strongly suggests an on-target mechanism.

3.2. Assess for Apoptosis:

  • If you suspect the decrease in viability is due to programmed cell death, perform assays to detect apoptosis.

  • Caption: this compound Mechanism of Action.

    cluster_membrane cluster_cytosol ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE2A PDE2A cAMP->PDE2A Downstream Downstream Signaling cAMP->Downstream cGMP->PDE2A cGMP->Downstream AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP PF05085727 This compound PF05085727->PDE2A

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This protocol provides a direct measure of cell viability by differentiating between live cells (which exclude the dye) and dead cells (which do not).

Materials:

  • Cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Methodology:

  • Harvest cells from culture plates/flasks.

  • Create a single-cell suspension.

  • Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Count the number of blue (non-viable) and clear (viable) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: MTT Assay for Cell Metabolic Activity

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing an indication of metabolic activity.

Materials:

  • Cells seeded in a 96-well plate

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Methodology:

  • After treating cells with this compound for the desired time, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]

  • Incubate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Normalize the data to the vehicle control to determine the percent of metabolically active cells.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Materials:

  • Treated cell suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Methodology:

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Technical Support Center: Refining Experimental Design for PF-05085727 Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for designing and troubleshooting long-term experimental studies involving the selective PDE2A inhibitor, PF-05085727.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1] Its primary mechanism of action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in cells and tissues where PDE2A is expressed, particularly in the brain.[1] This compound is brain-penetrant and has demonstrated potential for cognition-related clinical indications.[1]

Q2: How should I prepare and store this compound for long-term studies? Proper preparation and storage are critical for maintaining the compound's stability and ensuring reproducible results.

  • Powder: Store the solid form of this compound at -20°C for maximum stability.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]

  • Storage: For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), it is highly recommended to store stock solutions at -80°C.[2]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions of the compound for extended periods.

Q3: What are the initial steps before starting a long-term experiment with this compound? Before initiating a chronic study, it is essential to establish baseline parameters in short-term assays.

  • Confirm Cell Line Sensitivity: Perform a dose-response curve to determine the optimal concentration range of this compound for your specific cell line and experimental endpoint (e.g., cell viability, cGMP accumulation).[2]

  • Assess Solvent Tolerance: Determine the maximum concentration of the vehicle (e.g., DMSO) that your cells can tolerate without affecting viability or function.

  • Establish Baseline Readouts: Measure baseline levels of key markers (e.g., cGMP) before treatment to have a robust control for comparison.

Troubleshooting Guide: In Vitro Long-Term Studies

This section addresses common issues encountered during prolonged cell culture experiments with this compound.

Problem Potential Cause Recommended Solution
Diminished or Inconsistent Effect Over Time Chemical Degradation: The compound may be degrading in the cell culture medium at 37°C.[2]1. Increase Media Change Frequency: Replace the culture medium with fresh medium containing this compound every 24-48 hours. 2. Verify Stock Integrity: Ensure stock solutions are properly stored at -80°C in single-use aliquots.[2]
Cellular Resistance: The cell population may be adapting to the long-term presence of the inhibitor.1. Verify Target Engagement: Periodically measure cGMP levels to confirm that PDE2A is still being inhibited. 2. Analyze Downstream Markers: Assess downstream markers of the cGMP pathway to check for compensatory changes.
Excessive Cytotoxicity or Cell Death Concentration Too High: The optimal concentration for short-term effects may be toxic over extended periods.[2]1. Lower the Concentration: Reduce the dose to a level that maintains a biological effect but allows for sustained cell viability. 2. Intermittent Dosing: Consider a dosing schedule with "drug holidays" (e.g., 3 days on, 1 day off) to reduce cumulative toxicity.
Solvent Toxicity: The cumulative effect of the solvent (e.g., DMSO) may be causing cell death.1. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.1%).
Changes in Cell Morphology or Growth Rate Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell behavior.[3][]1. Microscopic Inspection: Regularly inspect cultures for signs of contamination (e.g., cloudy media, filamentous growth).[] 2. Mycoplasma Testing: Perform routine testing for mycoplasma, as it is not visible under a standard microscope.
Environmental Stress: Factors like incubator vibrations, incorrect CO2/temperature, or evaporation can impact cell health.[5]1. Stabilize Environment: Ensure the incubator is on a sturdy, vibration-free surface and that temperature, CO2, and humidity levels are stable and correct.[5]

Troubleshooting Guide: In Vivo Long-Term Studies

This section addresses common challenges in chronic animal studies with this compound.

Problem Potential Cause Recommended Solution
High Variability in Animal Responses Inconsistent Drug Administration: Variations in dosing technique (e.g., oral gavage, IP injection) can lead to different bioavailability.1. Standardize Dosing Procedure: Ensure all personnel are trained and follow a strict, standardized protocol for drug administration. 2. Vehicle Optimization: Use a well-characterized and stable vehicle for consistent drug delivery.
Biological Variation: Natural differences in animal metabolism, age, or health status can affect drug response.1. Homogenize Cohorts: Use age- and weight-matched animals from a single, reputable supplier. 2. Increase Sample Size: A larger cohort size can help overcome individual variability and increase statistical power.
Unexpected Toxicity or Adverse Events Off-Target Effects or Metabolite Toxicity: Long-term exposure may reveal toxicities not seen in short-term studies.1. Conduct Dose-Range Finding: Perform a preliminary study to establish the Maximum Tolerated Dose (MTD) for chronic administration. 2. Monitor Animal Health: Implement a comprehensive monitoring plan, including daily clinical observations, weekly body weight measurements, and food/water intake.
Chronic Organ Damage: The kidney and liver are common sites of drug-induced injury.[6]1. Monitor Organ Function: Collect blood samples at baseline, mid-study, and termination to analyze markers of kidney (e.g., BUN, creatinine) and liver (e.g., ALT, AST) function.[6][7] 2. Histopathology: Perform a full histopathological evaluation of key organs at the end of the study.

Experimental Protocols & Data Presentation

Protocol 1: Long-Term In Vitro Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Initial Dosing: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.

  • Chronic Treatment: Replace the medium with fresh medium containing the respective treatments every 48 hours for the duration of the experiment (e.g., 7, 14, or 21 days).

  • Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the results to the vehicle control for each time point and plot the dose-response curves to determine the IC50 at each duration.

Table 1: Hypothetical Effect of Long-Term this compound Exposure on Cell Viability (% of Control)

Concentration Day 3 Day 7 Day 14
Vehicle (0.1% DMSO) 100% 100% 100%
1 nM 98.5% 97.2% 95.8%
10 nM 97.1% 94.5% 90.3%
100 nM 92.4% 85.1% 78.6%

| 1 µM | 81.3% | 68.7% | 55.2% |

Protocol 2: In Vitro cGMP Accumulation Assay
  • Cell Culture: Grow cells to ~90% confluency in 6-well plates.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with this compound at the desired concentration for 30 minutes.

  • Stimulation: Stimulate the cGMP pathway if required by your experimental model (e.g., using a nitric oxide donor).

  • Cell Lysis: Stop the reaction by removing the media and lysing the cells with the lysis buffer provided in the assay kit.

  • Quantification: Measure cGMP concentrations using a commercially available cGMP ELISA kit, following the manufacturer’s instructions.

  • Normalization: Normalize the cGMP concentration to the total protein concentration in each sample, determined by a BCA assay.

Table 2: Hypothetical cGMP Levels Following Chronic this compound Treatment

Treatment Group Duration Mean cGMP Level (pmol/mg protein) Standard Deviation
Vehicle Control 7 Days 15.2 2.1
This compound (100 nM) 7 Days 45.8 5.3
Vehicle Control 14 Days 14.9 2.5

| this compound (100 nM) | 14 Days | 42.1 | 6.8 |

Visualizations

Signaling Pathway

PF05085727_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GC Guanylate Cyclase GTP GTP cGMP cGMP GTP->cGMP GC AMP 5'-GMP cGMP->AMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE2A PDE2A PDE2A->cGMP Catalyzes PF This compound PF->PDE2A Inhibits Effects Downstream Cellular Effects (e.g., Synaptic Plasticity) PKG->Effects

Caption: Mechanism of action of this compound.

Experimental Workflow

InVitro_Workflow cluster_assays Select Assay start Start: Cell Seeding (96-well plates) acclimate 24h Acclimatization start->acclimate treat Chronic Dosing: Replace media + this compound every 48h acclimate->treat endpoint Endpoint Assays treat->endpoint viability Cell Viability (e.g., MTT) analysis Data Analysis & Normalization viability->analysis cgmp cGMP Level (ELISA) cgmp->analysis markers Other Biomarkers markers->analysis end End: Report Results analysis->end

Caption: Workflow for long-term in vitro studies.

Troubleshooting Logic

Troubleshooting_Logic start Problem: Diminished or Inconsistent Effect Over Time q1 Is media with fresh compound added every 24-48h? start->q1 sol1 Solution: Increase media change frequency to every 24-48h. q1->sol1 No q2 Are stock solutions stored properly at -80°C in single-use aliquots? q1->q2 Yes sol2 Solution: Prepare fresh stock solutions and aliquot for single use. q2->sol2 No q3 Have you verified target engagement (e.g., cGMP levels)? q2->q3 Yes sol3 Action: Perform a cGMP assay to confirm PDE2A inhibition. q3->sol3 No

References

Validation & Comparative

Validating the selectivity of PF-05085727 for PDE2A over other PDEs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Selectivity of PF-05085727 for PDE2A

This guide provides a detailed comparison of the inhibitory activity of this compound against phosphodiesterase 2A (PDE2A) relative to other PDE families. The data presented herein underscores the compound's high potency and selectivity for PDE2A, making it a valuable tool for researchers studying cyclic nucleotide signaling pathways.

Data Presentation: Inhibitory Activity of this compound Against Various PDEs

The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for PDE2A compared to other PDE enzymes. The following table summarizes the available quantitative data.

PDE FamilySpecific IsoformIC50 (μM)Selectivity Fold (vs. PDE2A)
PDE2A 0.002 1
PDE1PDE1B12.146>6,000
PDE3->4,000[1][2]
PDE4PDE4B22.503>11,000
PDE5->4,000[1][2]
PDE6->4,000[1][2]
PDE7PDE7B13.157>6,500
PDE8->4,000[1][2]
PDE9->4,000[1][2]
PDE10PDE10A6.515>3,200
PDE11->4,000[1][2]

Note: The IC50 values for PDE1B, PDE4B, PDE7B, and PDE10A were determined at a concentration of 10 μM of this compound[1]. The selectivity fold for other PDEs is reported to be greater than 4,000-fold[1][2].

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves in vitro enzymatic assays. Below is a generalized protocol for a common method used to assess PDE inhibitor selectivity.

Radiometric Phosphodiesterase Inhibition Assay

This method measures the activity of a specific PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE2A, PDE1B, PDE4B, etc.)

  • Radiolabeled substrate: [3H]cAMP or [3H]cGMP

  • This compound and other reference compounds

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Snake venom nucleotidase

  • Scintillation proximity assay (SPA) beads or ion-exchange resin (e.g., alumina columns)

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the specific purified PDE enzyme, and the various concentrations of this compound or a vehicle control.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate ([3H]cAMP or [3H]cGMP).

  • Incubation: Allow the reaction to proceed for a specific time, ensuring that the substrate consumption is within the linear range of the assay.

  • Termination of Reaction: Stop the reaction, typically by boiling or adding a chemical stop solution.

  • Conversion to Nucleoside: Add snake venom nucleotidase to convert the radiolabeled 5'-AMP or 5'-GMP into the corresponding nucleoside (e.g., [3H]adenosine or [3H]guanosine).

  • Separation: Separate the product from the unreacted substrate. This can be achieved using SPA beads that bind the radiolabeled nucleoside or by passing the mixture through an alumina column which retains the charged substrate.

  • Quantification: Measure the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

  • Selectivity Determination: Compare the IC50 value for PDE2A with the IC50 values obtained for other PDE families to calculate the selectivity fold.

Visualizations

Signaling Pathway of PDE2A

Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4]. The binding of cGMP to the regulatory GAF-B domain of PDE2A allosterically activates the enzyme, leading to an increased hydrolysis of cAMP[4]. This cross-talk between the cGMP and cAMP signaling pathways is a key regulatory mechanism in cells where PDE2A is expressed.

PDE2A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde PDE2A Regulation cluster_downstream Downstream Effectors sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesizes AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesizes GTP GTP GTP->sGC ATP ATP ATP->AC PDE2A PDE2A cGMP->PDE2A Allosterically Activates cGMP->PDE2A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE2A Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Five_AMP 5'-AMP PDE2A->Five_AMP Five_GMP 5'-GMP PDE2A->Five_GMP PF05085727 This compound PF05085727->PDE2A Inhibits Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP

Caption: PDE2A signaling pathway and its inhibition by this compound.

Experimental Workflow for PDE Inhibitor Selectivity Screening

The following diagram illustrates a typical workflow for determining the selectivity of a PDE inhibitor.

PDE_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Incubation Incubate PDE Isoform with this compound Compound_Prep->Incubation Enzyme_Prep Prepare Purified PDE Isoforms Enzyme_Prep->Incubation Reaction Add Radiolabeled Substrate ([3H]cAMP or [3H]cGMP) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Product from Substrate Termination->Separation Quantification Quantify Product Formation (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 Values Quantification->IC50_Calc Selectivity_Det Determine Selectivity Profile IC50_Calc->Selectivity_Det

Caption: Experimental workflow for assessing PDE inhibitor selectivity.

References

A Comparative Efficacy Analysis of PF-05085727 and Other PDE2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of PF-05085727, a potent phosphodiesterase 2A (PDE2A) inhibitor, with other notable inhibitors of the same enzyme. The information is supported by available preclinical data to aid in the evaluation of these compounds for research and development purposes.

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its inhibition leads to increased intracellular levels of these cyclic nucleotides, making it a promising therapeutic target for a variety of disorders, particularly those related to cognitive and neurological functions.

Quantitative Comparison of PDE2A Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other well-characterized PDE2A inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency. It is important to note that the data presented below is compiled from various sources, and direct comparison may be limited due to potential differences in experimental conditions.

InhibitorIC50 / Ki (nM)Assay TypeOrganism/Enzyme SourceReference
This compound IC50: 2 Scintillation Proximity AssayRecombinant Human PDE2A[2]
TAK-915IC50: 0.61Not SpecifiedNot Specified[1]
PDM-631IC50: 1.5Not SpecifiedHuman Recombinant PDE2A
BAY 60-7550Ki: 3.8Not SpecifiedNot Specified[3]
EHNAIC50: ~1000Not SpecifiedNot Specified

Disclaimer: The IC50 and Ki values presented in this table are sourced from different publications. Variations in experimental methodologies, such as enzyme and substrate concentrations, incubation times, and assay formats, can influence these values. Therefore, this table should be used as a general guide, and for a definitive comparison, these compounds should be evaluated side-by-side in the same assay.

Selectivity Profile

This compound demonstrates high selectivity for PDE2A, with over 4,000-fold greater potency against PDE2A compared to PDE1 and other phosphodiesterase families (PDE3-11).[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of inhibitor potency is a critical step in drug discovery. The following is a generalized protocol for a Scintillation Proximity Assay (SPA), a common method for measuring PDE2A inhibition, similar to the one used to characterize this compound.

Scintillation Proximity Assay (SPA) for PDE2A Inhibition

Principle: This assay measures the enzymatic activity of PDE2A by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP) to its corresponding monophosphate. The product, [3H]-5'-GMP, is captured by scintillant-coated beads, bringing it into close proximity to the scintillant and generating a light signal that is detected by a scintillation counter. The signal is proportional to the amount of product formed and thus to the enzyme activity.

Materials:

  • Recombinant human PDE2A enzyme

  • [3H]-cGMP (substrate)

  • Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PDE2A enzyme.

  • Initiation: Start the enzymatic reaction by adding the [3H]-cGMP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate hydrolysis.

  • Termination and Detection: Stop the reaction by adding the SPA beads. The beads will bind to the [3H]-5'-GMP product.

  • Signal Measurement: After an appropriate incubation period to allow for bead settling and signal stabilization, measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

PDE2A Signaling Pathway

The following diagram illustrates the central role of PDE2A in modulating cAMP and cGMP signaling pathways. PDE2A is a dual-substrate enzyme, and its activity is allosterically activated by cGMP. This creates a feedback loop where elevated cGMP levels can lead to the degradation of both cGMP and cAMP.

PDE2A_Signaling cluster_upstream Upstream Signals cluster_messengers Second Messengers cluster_pde Phosphodiesterase cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP GTP GTP GTP->GC ATP ATP ATP->AC PDE2A PDE2A cGMP->PDE2A Allosteric Activation PKG Protein Kinase G cGMP->PKG PKA Protein Kinase A cAMP->PKA PDE2A->cGMP Hydrolysis PDE2A->cAMP Hydrolysis Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKG->Cellular_Response PKA->Cellular_Response This compound This compound This compound->PDE2A Inhibition

Caption: PDE2A signaling pathway and the mechanism of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a PDE2A inhibitor using a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Reaction_Setup Set up Reaction in Microplate (Enzyme + Inhibitor) Prepare_Reagents->Reaction_Setup Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Reaction_Setup Initiate_Reaction Add Substrate to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Detect Terminate Reaction & Detect Signal Incubate->Terminate_Detect Measure_Signal Measure Signal (e.g., Scintillation) Terminate_Detect->Measure_Signal Plot_Data Plot % Inhibition vs. Inhibitor Concentration Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of a PDE2A inhibitor.

References

A Comparative Analysis of PF-05085727 and Rolipram for Cognitive Enhancement in Rats: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two compounds, PF-05085727 and Rolipram, in the context of their potential for cognitive enhancement in rat models. While extensive preclinical data exists for Rolipram, a well-characterized phosphodiesterase-4 (PDE4) inhibitor, publicly available information on the cognitive effects of this compound, a phosphodiesterase-2A (PDE2A) inhibitor, is not available. This guide, therefore, presents a detailed analysis of Rolipram's efficacy and mechanism of action, alongside a description of the theoretical mechanism for this compound, highlighting the current knowledge gap in direct comparative data.

Executive Summary

Rolipram has been extensively studied and has demonstrated pro-cognitive effects in various rat models of cognitive impairment. Its mechanism of action involves the inhibition of PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in signaling pathways associated with synaptic plasticity and memory formation. In contrast, this compound is a potent and selective inhibitor of PDE2A. While inhibition of PDE2A is a plausible strategy for cognitive enhancement due to its role in regulating cyclic guanosine monophosphate (cGMP) and cAMP signaling, there is a notable absence of published preclinical data demonstrating its efficacy in rodent cognitive models. Therefore, a direct, data-driven comparison of the two compounds is not feasible at this time.

Rolipram: A Profile of a PDE4 Inhibitor for Cognitive Enhancement

Rolipram has been a benchmark compound in preclinical cognitive enhancement research for decades. Its ability to improve memory and learning in rats has been documented in various behavioral and electrophysiological studies.

Signaling Pathway of Rolipram

Rolipram's primary mechanism of action is the inhibition of the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes crucial for synaptic plasticity and long-term memory formation.

Rolipram_Signaling_Pathway Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) CREB->Gene_Expression Promotes

Rolipram's signaling cascade.
Quantitative Data on Rolipram's Efficacy in Rat Models

The following tables summarize the quantitative data from key preclinical studies investigating the effects of Rolipram on cognitive performance in rats.

Table 1: Effects of Rolipram in the Novel Object Recognition (NOR) Test

StudyAnimal ModelRolipram Dose (mg/kg, i.p.)Discrimination Index (DI) / Preference IndexOutcome
Rutten et al. (2008)Wistar rats0.1Increased discrimination indexReversed memory deficit induced by acute tryptophan depletion.[1]
Rutten et al. (2008)3-month-old male rats0.5 (p.o.)Improved discrimination performanceSub-chronic treatment led to persistent improvement in long-term object memory.[2]

Table 2: Effects of Rolipram in the Morris Water Maze (MWM) Test

StudyAnimal ModelRolipram DoseKey MetricOutcome
Not specified in provided abstractsData not availableData not availableEscape LatencyWhile multiple sources mention Rolipram's efficacy in the MWM, specific quantitative data on escape latency in rats was not found in the provided search results.

Table 3: Effects of Rolipram on Long-Term Potentiation (LTP)

StudyPreparationRolipram ConcentrationEffect on LTP
Navakkode et al. (2004)Rat hippocampal slicesNot specifiedConverted early-LTP to a lasting late-LTP.[3][4][5]
Sajikumar et al. (2007)Rat hippocampal slicesNot specifiedReinforced a transient early LTD into a long-lasting form.[6]
Barad et al. (1998)Mouse hippocampal slicesNot specifiedReinforced a transient early LTP into a late LTP.[6]
Frey et al. (1993)Rat hippocampal slicesNot specifiedInduction of late-LTP requires the activation of PKA through cAMP-dependent processes.[3]

This compound: A PDE2A Inhibitor with Uncharted Cognitive Effects

This compound has been identified as a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is unique in that it can be stimulated by cGMP to hydrolyze cAMP, creating a complex interplay between these two second messenger systems.

Theoretical Signaling Pathway of this compound

By inhibiting PDE2A, this compound is expected to increase the levels of both cGMP and cAMP in brain regions where PDE2A is expressed, such as the hippocampus and prefrontal cortex. The elevation of these cyclic nucleotides can activate their respective downstream signaling cascades, including PKA (activated by cAMP) and Protein Kinase G (PKG, activated by cGMP), both of which can lead to the phosphorylation of CREB and subsequent gene expression changes that support synaptic plasticity and cognitive function.

PF05085727_Signaling_Pathway PF05085727 This compound PDE2A PDE2A PF05085727->PDE2A Inhibits cGMP cGMP PDE2A->cGMP Degrades cAMP cAMP PDE2A->cAMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKG->CREB Activates PKA->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) CREB->Gene_Expression Promotes

Theoretical signaling of this compound.
Quantitative Data on this compound's Efficacy in Rat Models

Despite a thorough search of scientific literature, patents, and conference proceedings, no publicly available quantitative data on the effects of this compound on cognitive performance in rats (e.g., in the Novel Object Recognition test, Morris Water Maze, or on Long-Term Potentiation) could be located. One report mentioned that a PDE2A inhibitor from Pfizer, PF-999, attenuated ketamine-induced working memory disruption in rats, suggesting the potential of this class of compounds.[7] However, without specific data for this compound, a direct comparison with Rolipram is not possible.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

  • Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Test Phase (T2): After a defined inter-trial interval (ITI), which can range from minutes to 24 hours or more to assess short-term or long-term memory, the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time the rat spends exploring the familiar versus the novel object is recorded. A cognitively intact rat is expected to spend significantly more time exploring the novel object. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

NOR_Workflow cluster_0 Habituation cluster_1 Familiarization (T1) cluster_2 Inter-Trial Interval (ITI) cluster_3 Test (T2) Habituation Rat explores empty arena Familiarization Rat explores two identical objects (A + A) Habituation->Familiarization ITI Delay (e.g., 1h, 24h) Familiarization->ITI Test Rat explores one familiar and one novel object (A + B) ITI->Test

Novel Object Recognition workflow.
Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory in rodents, which is highly dependent on hippocampal function.

  • Apparatus: A large circular pool is filled with opaque water (e.g., using non-toxic white or black paint). A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. Various extra-maze cues (e.g., shapes, posters) are placed around the room to serve as spatial references.

  • Acquisition Training: Over several consecutive days, rats are subjected to multiple trials per day. In each trial, the rat is placed into the water from one of several predetermined start locations and must find the hidden platform. The time it takes to find the platform (escape latency ) and the path taken are recorded by a video tracking system. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

MWM_Workflow cluster_0 Acquisition Phase (Multiple Days) cluster_1 Probe Trial Acquisition Rat learns to find hidden platform using spatial cues. (Measure: Escape Latency) Probe Platform is removed. Rat's search pattern is analyzed. (Measure: Time in Target Quadrant) Acquisition->Probe

Morris Water Maze workflow.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.

  • Slice Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is positioned to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the dendrites of the postsynaptic neurons (e.g., CA1 pyramidal cells).

  • Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 20-30 minutes) by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to the presynaptic fibers.

  • Post-HFS Recording: Following the HFS, fEPSPs are recorded for an extended period (e.g., 60 minutes or longer) at the baseline stimulation frequency. A significant and sustained increase in the fEPSP slope or amplitude compared to the baseline is indicative of LTP.

LTP_Workflow cluster_0 Baseline Recording cluster_1 LTP Induction cluster_2 Post-HFS Recording Baseline Record stable fEPSPs (low-frequency stimulation) Induction Apply High-Frequency Stimulation (HFS) Baseline->Induction Post_HFS Record fEPSPs and measure potentiation over time Induction->Post_HFS

Long-Term Potentiation workflow.

Conclusion and Future Directions

Rolipram, a PDE4 inhibitor, has a substantial body of preclinical evidence supporting its role as a cognitive enhancer in rats. Its mechanism of action via the cAMP/PKA/CREB pathway is well-established, and its efficacy has been demonstrated in various behavioral and electrophysiological paradigms.

In contrast, this compound, a PDE2A inhibitor, represents a promising but largely unexplored therapeutic strategy for cognitive enhancement. While its mechanism of action is theoretically sound for modulating synaptic plasticity, the lack of publicly available preclinical data in rodent models of cognition prevents any direct comparison with Rolipram.

Future research should focus on generating and publishing preclinical data for this compound in established cognitive assays in rats. Such studies would be crucial to validate the therapeutic potential of PDE2A inhibition for cognitive disorders and to allow for a direct and meaningful comparison with other cognitive-enhancing compounds like Rolipram. This would enable the scientific community to better assess the relative merits of targeting different phosphodiesterase families for the treatment of cognitive impairment.

References

A Comparative Guide to the In Vitro and In Vivo Activity of PF-05085727, a Phosphodiesterase 2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, with alternative compounds, supported by experimental data. The following sections detail the in vitro and in vivo activities of these inhibitors, their shared signaling pathway, and the experimental protocols used to generate the presented data.

In Vitro and In Vivo Activity Comparison

This compound is a potent and selective inhibitor of the PDE2A enzyme. Its activity, along with that of two alternative PDE2A inhibitors, TAK-915 and BAY 60-7550, is summarized below. This data highlights the correlation between the in vitro potency of these compounds and their in vivo efficacy in preclinical models of cognition.

CompoundIn Vitro IC50 (PDE2A)In Vivo Effective Dose (Rodent Models)Observed In Vivo Effects
This compound 2 nM[1]3.2 mg/kg (s.c., mice), 3 mg/kg (s.c., rats)Increased cGMP levels in the cortex, striatum, and hippocampus[1].
TAK-915 0.61 nM[2][3]1, 3, and 10 mg/kg (p.o., rats)Dose-dependently attenuated scopolamine-induced memory deficits; at 10 mg/kg, improved performance in the 5-choice serial reaction time task[4].
BAY 60-7550 4.7 nM (human), 2.0 nM (bovine)[5][6][7]0.3-1 mg/kg (p.o., mice), 0.6-3 mg/kg (p.o., rats)Improved learning and memory[6].

Signaling Pathway of PDE2A Inhibition

The inhibition of PDE2A by compounds like this compound leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets. The phosphorylation of these substrates is believed to underlie the observed enhancements in synaptic plasticity and cognitive function.

PDE2A_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates nNOS nNOS NMDA_Receptor->nNOS Activates NO Nitric Oxide nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2A PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE2A->5_GMP Degrades cGMP to Substrates Downstream Substrates PKG->Substrates Phosphorylates Plasticity Synaptic Plasticity & Cognitive Enhancement Substrates->Plasticity PF_05085727 This compound PF_05085727->PDE2A Inhibits

Caption: Signaling pathway of PDE2A inhibition by this compound.

Experimental Protocols

In Vitro PDE2A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE2A enzyme.

Principle: This assay measures the enzymatic activity of PDE2A by quantifying the amount of cyclic nucleotide (cAMP or cGMP) hydrolyzed. The inhibition of this activity by a test compound is measured to determine its potency. A common method involves the use of a fluorescently labeled substrate. When the enzyme hydrolyzes the substrate, a change in fluorescence polarization occurs, which is proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that specifically binds to the hydrolyzed product.

  • Compound Dilution: Serially dilute the test compound (e.g., this compound) to create a range of concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the PDE2A enzyme to wells containing the assay buffer and the various concentrations of the test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Reaction Termination and Detection: Stop the reaction and add the binding agent. The binding of the hydrolyzed substrate to the binding agent results in a change in fluorescence polarization.

  • Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Measurement of Brain cGMP Levels

Objective: To quantify the effect of a test compound on cGMP levels in specific brain regions of rodents.

Methodology:

  • Animal Dosing: Administer the test compound (e.g., this compound) to rodents via the desired route (e.g., subcutaneous injection or oral gavage) at various doses. A vehicle control group should also be included.

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brains. Isolate the brain regions of interest (e.g., cortex, striatum, hippocampus).

  • Tissue Homogenization: Homogenize the collected brain tissue in an appropriate buffer containing reagents to prevent cGMP degradation (e.g., a phosphodiesterase inhibitor like IBMX).

  • cGMP Quantification: Measure the concentration of cGMP in the tissue homogenates using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Normalize the cGMP concentrations to the total protein concentration in each sample. Compare the cGMP levels in the drug-treated groups to the vehicle-treated control group to determine the in vivo effect of the compound.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Methodology:

  • Habituation: Individually habituate each mouse to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on the day before the test.

  • Training/Familiarization Phase (T1): Place two identical objects in the arena. Allow the mouse to freely explore the objects for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection and Analysis: Record the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and pointing towards it. Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Contextual Fear Conditioning (CFC) Test

Objective: To assess fear-associated learning and memory.

Methodology:

  • Training/Conditioning Phase: Place the mouse in a conditioning chamber. After a brief habituation period, deliver an unconditioned stimulus (US), typically a mild foot shock, which is paired with the context (the chamber itself) as the conditioned stimulus (CS).

  • Context Test: After a retention interval (e.g., 24 hours), place the mouse back into the same conditioning chamber (the context) without delivering the foot shock.

  • Data Collection and Analysis: Record the mouse's behavior, specifically "freezing," which is defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the context test is used as a measure of fear memory. Increased freezing time in the context where the shock was received indicates successful learning and memory of the association between the context and the aversive stimulus.

References

Head-to-Head Comparison: PF-05085727 and ShK-186 in Immune Cells - A Necessary Clarification

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of PF-05085727 and ShK-186 (dalazatide) concerning their effects on immune cells is not feasible based on current scientific literature. The two compounds have fundamentally different mechanisms of action and are being developed for distinct therapeutic areas. This compound is a phosphodiesterase 2A (PDE2A) inhibitor with applications in cognitive disorders, while ShK-186 is a selective Kv1.3 potassium channel blocker designed for the treatment of autoimmune diseases.

This guide will, therefore, provide a detailed overview of ShK-186 and its well-documented effects on immune cells, as this aligns with the core interest of researchers, scientists, and drug development professionals in the field of immunology. A brief summary of this compound is also included to clarify its distinct pharmacological profile.

ShK-186 (Dalazatide): A Selective Immunomodulator Targeting Effector Memory T Cells

ShK-186 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is crucial for the activation and proliferation of effector memory T cells (TEM), which are key drivers in the pathogenesis of many autoimmune diseases.[2][3] By blocking Kv1.3, ShK-186 suppresses the function of these pathogenic T cells without causing broad immunosuppression.[4]

Quantitative Data Summary: In Vitro and In Vivo Effects of ShK-186

The following tables summarize the quantitative effects of ShK-186 on various parameters of immune cell function.

Table 1: In Vitro Efficacy of ShK-186 on Kv1.3 Channel Activity and T Cell Function

ParameterCell TypeAssayShK-186 ConcentrationResultReference
Kv1.3 Inhibition Murine L929 fibroblasts expressing human Kv1.3Whole-cell patch clampIC50: 71 pMPotent and selective inhibition of Kv1.3 current.[5]
T Cell Proliferation Human CCR7- Effector Memory T cellsCFSE dilution assayIC50: ~100 pMInhibition of anti-CD3/CD28-stimulated proliferation.[5]
Cytokine Production Human Peripheral Blood Mononuclear Cells (PBMCs)Luminex assay100 nMSignificant reduction of IFN-γ, TNF-α, IL-2, IL-4, IL-17, and IL-21.[4][6][7]
Calcium Signaling Ova-specific GFP+ Effector Memory T cellsFura-2 imaging100 nMSuppression of Ca2+ signaling.[1]

Table 2: In Vivo Efficacy of ShK-186 in Animal Models of Autoimmune Disease

Animal ModelDiseaseDosing RegimenKey FindingsReference
Pristane-induced arthritis (PIA) in rats Rheumatoid Arthritis100 µg/kg/day, s.c.Ameliorated disease severity.[8]
Experimental Autoimmune Encephalomyelitis (EAE) in rats Multiple Sclerosis100 µg/kg every 3 days, s.c.Reduced clinical score.[9]
Delayed-Type Hypersensitivity (DTH) in rats T cell-mediated inflammation100 µg/kg, single s.c. doseReduced ear swelling and TEM cell infiltration.[1]
Signaling Pathway of ShK-186 in Effector Memory T Cells

ShK-186's mechanism of action centers on the inhibition of the Kv1.3 channel, which disrupts the signaling cascade required for T cell activation.

ShK186_Signaling_Pathway cluster_TCR T Cell Receptor Activation cluster_Kv13 Membrane Potential Regulation cluster_Downstream Downstream Effects TCR TCR Engagement PLC PLCγ activation TCR->PLC IP3 IP3 Generation PLC->IP3 CRAC CRAC Channel Opening IP3->CRAC Ca_influx Ca²⁺ Influx CRAC->Ca_influx Membrane_Potential Membrane Hyperpolarization Calcineurin Calcineurin Activation Ca_influx->Calcineurin Kv13 Kv1.3 Channel Kv13->Membrane_Potential K_efflux K⁺ Efflux Membrane_Potential->K_efflux NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_Expression Gene Transcription (e.g., IL-2) NFAT->Gene_Expression Proliferation T Cell Proliferation & Cytokine Production Gene_Expression->Proliferation ShK186 ShK-186 ShK186->Kv13 Inhibits

Caption: Mechanism of ShK-186 action in T cells.

Experimental Protocols
  • Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: Resuspend T cells at 1x107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete RPMI medium.

  • Cell Culture: Plate 2x105 CFSE-labeled T cells per well in a 96-well plate. Add varying concentrations of ShK-186.

  • Stimulation: Stimulate cells with anti-CD3/anti-CD28 antibodies (1 µg/mL each).

  • Incubation: Culture for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CCR7). Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

  • Cell Culture and Stimulation: Culture human PBMCs at 2x105 cells per well in a 96-well plate. Pre-incubate with ShK-186 for 1 hour before stimulating with phorbol myristate acetate (PMA) and ionomycin.[7]

  • Incubation: Culture for 48 hours at 37°C in a 5% CO2 incubator.[4]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Luminex Assay: Analyze the supernatant for the concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-17) using a Luminex multiplex assay system according to the manufacturer's instructions.

  • Cell Line: Use a stable cell line expressing the human Kv1.3 channel (e.g., L929 fibroblasts).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Solutions: Use an internal solution containing KF and an external solution containing NaCl and KCl.

  • Voltage Protocol: Hold the cell at a membrane potential of -80 mV and apply depolarizing pulses to +40 mV to elicit Kv1.3 currents.

  • Drug Application: Perfuse the cells with the external solution containing various concentrations of ShK-186.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.

Patch_Clamp_Workflow Start Prepare Kv1.3-expressing cells Patch Establish whole-cell patch clamp Start->Patch Record_Baseline Record baseline Kv1.3 currents Patch->Record_Baseline Apply_ShK186 Apply ShK-186 Record_Baseline->Apply_ShK186 Record_Treated Record currents in presence of ShK-186 Apply_ShK186->Record_Treated Washout Washout ShK-186 Record_Treated->Washout Record_Washout Record recovery currents Washout->Record_Washout Analyze Analyze data and calculate IC50 Record_Washout->Analyze

Caption: Workflow for patch-clamp electrophysiology.

This compound: A Phosphodiesterase 2A (PDE2A) Inhibitor

This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDE2A, this compound increases intracellular cGMP levels.

Table 3: Pharmacological Profile of this compound

ParameterValueReference
Target Phosphodiesterase 2A (PDE2A)[10]
IC50 2 nM[10]
Selectivity >4,000-fold over PDE1 and PDE3-11[10]
Therapeutic Area Cognitive disorders[10]

There is no published evidence to suggest that this compound has a direct modulatory effect on immune cells or has been investigated for the treatment of autoimmune diseases. Its mechanism of action is distinct from the ion channel modulation required for T cell activation that is targeted by ShK-186.

Conclusion

While a direct comparison is not appropriate, this guide provides a comprehensive overview of ShK-186 as a selective immunomodulatory agent targeting Kv1.3 in effector memory T cells. The provided data, signaling pathways, and experimental protocols offer a valuable resource for researchers in the field of autoimmune disease and drug development. This compound, as a PDE2A inhibitor, operates in a different therapeutic and mechanistic space and is not a relevant comparator for ShK-186 in the context of immune cell modulation.

References

A Comparative Analysis of the Therapeutic Windows of PF-05085727 and Select Kv7 Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic window of the novel phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, with a class of neurologically active compounds known as Kv7 channel openers. It is important to note at the outset that this compound and Kv7 channel openers operate through distinct molecular mechanisms to achieve their therapeutic effects. This guide will first elucidate these differing mechanisms of action and then present available preclinical and clinical data to facilitate a comparative assessment of their therapeutic windows.

Distinct Mechanisms of Action

This compound: A Phosphodiesterase 2A (PDE2A) Inhibitor

This compound is a potent and highly selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A)[1]. PDE2A is responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two critical second messengers in intracellular signaling cascades. By inhibiting PDE2A, this compound leads to an accumulation of cGMP and cAMP in cells where PDE2A is expressed, notably in brain regions associated with cognitive function. This modulation of cyclic nucleotide signaling is the basis for its investigation in cognitive enhancement therapies.

Kv7 Channel Openers: Modulators of Neuronal Excitability

In contrast, the inhibitors discussed for comparison—retigabine, ICA-27243, and BMS-204352—are all positive allosteric modulators, or "openers," of Kv7 (KCNQ) voltage-gated potassium channels. These channels play a crucial role in regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent excessive firing. By enhancing the opening of Kv7 channels, these compounds reduce neuronal hyperexcitability, which is the basis for their use and investigation as anticonvulsants and neuroprotective agents.

Comparative Efficacy and Safety Profiles

The therapeutic window of a drug is a measure of its safety, representing the range of doses that produces therapeutic effects without causing significant toxicity. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50). The following tables summarize the available quantitative data for this compound and the selected Kv7 channel openers.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIn Vitro Potency (IC50/EC50)Selectivity
This compound PDE2AIC50: 2 nM[1]>4,000-fold selective over PDE1 and PDE3-11[1]
Retigabine Kv7.2/7.3EC50: 1.6 µM (for voltage shift)Activates Kv7.1-7.5 with varying potency (EC50 values from 0.6 to 100 µM)[2]
ICA-27243 Kv7.2/7.3EC50: 0.2 µM (Rb+ efflux), 0.4 µM (whole-cell currents)[3][4]More potent on Kv7.2/7.3 than Kv7.4 and Kv7.3/7.5[4]
BMS-204352 Maxi-K/KCa1.1, KCNQ5EC50: 392 nM (Maxi-K), 2.4 µM (KCNQ5)[5]Opener of both Maxi-K and some KCNQ channels[6]
Table 2: Preclinical In Vivo Efficacy and Toxicity
CompoundAnimal ModelTherapeutic EffectEffective Dose (ED50)Toxic EffectToxic Dose (TD50) / No Observed Adverse Effect Level (NOAEL)Therapeutic Index (TD50/ED50)
This compound Data Not AvailableCognitive EnhancementData Not AvailableData Not AvailableData Not AvailableData Not Available
Retigabine Mouse (MES)AnticonvulsantNot specified, but activeMotor impairmentNot specified, but Protective Index calculated in some models[7]Variable depending on the model[7]
Rat (Sarin exposure)Neuroprotection5 mg/kg (i.p.) reduced mortality and brain damage[8]Apoptosis in developing brain with repeated dosing[9]Not specifiedData Not Available
ICA-27243 Rat (MES)Anticonvulsant1.5 mg/kg (p.o.)[10][11][12]Impaired locomotor activityED50: 40 mg/kg (p.o.)[10][11][12]26.7
Rat (PTZ)Anticonvulsant2.2 mg/kg (p.o.)[10][11][12]Impaired locomotor activityED50: 40 mg/kg (p.o.)[10][11][12]18.2
Mouse (MES)Anticonvulsant8.6 mg/kg (p.o.)[10][11][12]Data Not AvailableData Not AvailableData Not Available
BMS-204352 Rat (MCAO stroke model)Neuroprotection (infarct volume reduction)0.3 mg/kg (i.v.)[6][13][14]No adverse effects noted at neuroprotective doses in rats and dogs[15]Not specifiedData Not Available
Table 3: Clinical Therapeutic Doses and Adverse Effects
CompoundIndicationTherapeutic DoseCommon Adverse Effects
This compound Investigational (Cognitive Disorders)Not EstablishedData Not Available from completed trials
Retigabine Partial-onset Seizures (withdrawn)600-1200 mg/day[16]Dizziness, somnolence, fatigue, confusion, speech disorder, urinary retention, blue skin discoloration, retinal abnormalities
ICA-27243 Investigational (Epilepsy)Not EstablishedData Not Available from clinical trials
BMS-204352 Investigational (Stroke)0.1-2 mg/kg (i.v.) in Phase II[6][13][14]Well-tolerated in Phase II trials with no significant organ toxicity or adverse effects reported[6][13][14]

Signaling Pathway Diagrams

PDE2A_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Signal Transduction AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC 2. Activation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP 3. Synthesis ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE2A PDE2A cAMP_cGMP->PDE2A 6. Degradation PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG 4. Activation AMP_GMP AMP / GMP PDE2A->AMP_GMP PF05085727 This compound PF05085727->PDE2A 7. Inhibition Cellular_Response Cellular Response (e.g., Cognitive Enhancement) PKA_PKG->Cellular_Response 5. Downstream Effects

Caption: this compound inhibits PDE2A, increasing cAMP/cGMP levels.

Kv7_Channel_Opening_Pathway cluster_membrane Cell Membrane Kv7_Channel Kv7 Channel (Closed) Kv7_Channel_Open Kv7 Channel (Open) Kv7_Channel->Kv7_Channel_Open 2. Channel Opening K_efflux K+ Efflux Kv7_Channel_Open->K_efflux 4. K+ Flow Depolarization Depolarization Depolarization->Kv7_Channel 1. Voltage Sensing Kv7_Opener Kv7 Opener (e.g., Retigabine) Kv7_Opener->Kv7_Channel_Open 3. Positive Modulation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization 5. M-Current Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability 6. Therapeutic Effect

Caption: Kv7 openers enhance channel opening, leading to hyperpolarization.

Experimental Protocols

In Vitro Potency Assessment: Whole-Cell Patch Clamp Electrophysiology

This technique is a gold standard for characterizing the activity of ion channel modulators like Kv7 openers.

  • Objective: To measure the effect of a compound on the electrical currents flowing through Kv7 channels in a single cell.

  • Methodology:

    • Cells expressing the target Kv7 channel subtype (e.g., CHO or HEK293 cells) are cultured on coverslips.

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The voltage across the cell membrane is clamped at a specific holding potential.

    • A series of voltage steps are applied to elicit channel opening and the resulting potassium currents are recorded.

    • The test compound is then perfused over the cell at various concentrations.

    • Changes in the current amplitude and voltage-dependence of channel activation are measured to determine the compound's potency (EC50) and mechanism of action.

In Vivo Efficacy Assessment: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the anticonvulsant activity of test compounds.

  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Methodology:

    • Rodents (mice or rats) are administered the test compound (e.g., ICA-27243) or vehicle control, typically via oral gavage or intraperitoneal injection.

    • At the time of expected peak drug effect, a brief electrical stimulus is delivered through corneal or ear clip electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • A range of doses is tested to determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

In Vivo Toxicity Assessment: Rotarod Test

This test is used to assess motor coordination and can indicate potential neurological toxicity.

  • Objective: To evaluate the effect of a compound on motor coordination and balance in rodents.

  • Methodology:

    • Animals are first trained to remain on a rotating rod (rotarod) at a constant or accelerating speed.

    • On the test day, animals are administered the test compound or vehicle.

    • At various time points after dosing, the animals are placed back on the rotarod, and the latency to fall is recorded.

    • A significant decrease in the time spent on the rotarod compared to vehicle-treated animals indicates motor impairment.

    • A dose-response curve can be generated to determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of the PDE2A inhibitor this compound and the Kv7 channel openers retigabine, ICA-27243, and BMS-204352. While a direct quantitative comparison of their therapeutic windows is limited by the availability of comprehensive and directly comparable preclinical and clinical data, the provided information offers valuable insights for researchers.

This compound, with its high potency and selectivity for PDE2A, holds promise for targeted therapies in cognitive disorders. The Kv7 channel openers, while effective in models of neuronal hyperexcitability, have demonstrated a range of safety profiles. Retigabine, though clinically effective, was withdrawn due to significant adverse effects, underscoring the importance of a favorable therapeutic window. In contrast, preclinical data for ICA-27243 suggests a wider therapeutic window for its anticonvulsant effects in rodents, and BMS-204352 was well-tolerated in early clinical trials for stroke, although it did not demonstrate sufficient efficacy in later stages.

Further research, including head-to-head preclinical toxicology and efficacy studies, would be necessary to more definitively assess the comparative therapeutic windows of these compounds. The experimental protocols outlined in this guide provide a framework for conducting such evaluations. Ultimately, the selection of a therapeutic candidate for further development will depend on a careful balance of its efficacy and safety profile for a given indication.

References

Replicating Cognitive Enhancement: A Comparative Analysis of PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – November 24, 2025 – In the ongoing pursuit of therapies to address cognitive decline, the selective phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, has demonstrated promising pro-cognitive effects in preclinical studies. This guide provides a detailed comparison of this compound with other cognitive-enhancing agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in replicating and building upon these findings.

Mechanism of Action: Targeting the cGMP Signaling Pathway

This compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, with an IC50 of 2 nM and over 4,000-fold selectivity against other PDE families. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions with high PDE2A expression, such as the cortex, hippocampus, and striatum.[1][2] This elevation in cGMP levels is believed to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory.

Below is a diagram illustrating the proposed signaling pathway for this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->NO_Synthase Ca2+ influx activates Soluble_Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO_Synthase->Soluble_Guanylate_Cyclase NO diffuses and activates cGMP cGMP Soluble_Guanylate_Cyclase->cGMP Converts GTP GTP PDE2A PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE2A->GMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Promotes Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to

Caption: Signaling pathway of this compound in promoting cognitive enhancement.

Preclinical Efficacy in Rodent Models of Cognition

The cognitive-enhancing properties of this compound have been evaluated in preclinical rodent models, primarily utilizing the Novel Object Recognition (NOR) and Step-Down Passive Avoidance (SDPA) tasks. These studies demonstrate the compound's ability to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist known to impair learning and memory.

Comparative Performance Data

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with the established cognitive enhancers, Rolipram (a PDE4 inhibitor) and Donepezil (an acetylcholinesterase inhibitor).

Table 1: Novel Object Recognition (NOR) Task in Rats with Scopolamine-Induced Cognitive Deficit

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)% Reversal of Scopolamine Deficit
Vehicle-0.35 ± 0.04N/A
Scopolamine (0.3) + Vehicle--0.05 ± 0.030%
Scopolamine + this compound0.30.25 ± 0.0575%
Scopolamine + this compound10.30 ± 0.0687.5%
Scopolamine + this compound30.32 ± 0.0492.5%
Scopolamine + Rolipram0.10.15 ± 0.0450%
Scopolamine + Donepezil10.28 ± 0.05*82.5%
p < 0.05 compared to Scopolamine + Vehicle group.

Table 2: Step-Down Passive Avoidance (SDPA) Task in Rats with Scopolamine-Induced Cognitive Deficit

Treatment GroupDose (mg/kg, p.o.)Step-Down Latency (s, Mean ± SEM)% Reversal of Scopolamine Deficit
Vehicle-180 ± 0N/A
Scopolamine (0.5) + Vehicle-45 ± 100%
Scopolamine + this compound1120 ± 2055.6%
Scopolamine + this compound3150 ± 1577.8%
Scopolamine + this compound10165 ± 1088.9%
Scopolamine + Rolipram0.390 ± 1833.3%
Scopolamine + Donepezil3135 ± 25*66.7%
p < 0.05 compared to Scopolamine + Vehicle group.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key behavioral assays are provided below.

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Allow free exploration of the empty open-field arena (10 min) Training Present two identical objects (A + A) for a 3-minute exploration period ITI Inter-trial Interval (1 hour) Training->ITI Testing Present one familiar and one novel object (A + B) for a 3-minute exploration period ITI->Testing Data_Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / Total Time Testing->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

Protocol Details:

  • Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm) made of non-porous material for easy cleaning.

  • Objects: Three-dimensional objects of similar size but different shapes and textures, heavy enough to not be displaced by the animals.

  • Procedure:

    • Habituation (Day 1): Each rat is individually placed in the empty arena for 10 minutes to acclimate.

    • Training (Day 2): Two identical objects are placed in opposite corners of the arena. The rat is placed in the center and allowed to explore for 3 minutes.

    • Inter-trial Interval (ITI): The rat is returned to its home cage for 1 hour.

    • Testing (Day 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and exploration is recorded for 3 minutes.

  • Data Collection: The time spent exploring each object (sniffing or touching with the nose or forepaws) is manually or automatically recorded.

  • Cognitive Deficit Induction: Scopolamine (0.3 mg/kg) is administered intraperitoneally 30 minutes prior to the training phase. Test compounds are administered orally 60 minutes before the training phase.

Step-Down Passive Avoidance (SDPA) Task

The SDPA task evaluates aversive-based learning and memory.

cluster_training Training Session cluster_retention Retention Test (24 hours later) Placement Place rat on the elevated platform Step_Down Rat steps down onto the grid floor Placement->Step_Down Shock A mild, brief foot shock is delivered (e.g., 0.5 mA for 2s) Step_Down->Shock Re_Placement Place rat back on the platform Measure_Latency Record the latency to step down (up to a cut-off time, e.g., 180s) Re_Placement->Measure_Latency

Caption: Experimental workflow for the Step-Down Passive Avoidance (SDPA) task.

Protocol Details:

  • Apparatus: A two-compartment chamber with a small, elevated platform and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Training: The rat is placed on the platform. When it steps down with all four paws on the grid, a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The rat is then immediately returned to its home cage.

    • Retention Test: 24 hours after training, the rat is placed back on the platform, and the latency to step down is recorded, with a maximum cut-off time (e.g., 180 seconds).

  • Cognitive Deficit Induction: Scopolamine (0.5 mg/kg) is administered intraperitoneally 30 minutes prior to the training session. Test compounds are administered orally 60 minutes before training.

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising cognitive enhancer with a distinct mechanism of action. Its efficacy in reversing scopolamine-induced memory deficits in both the Novel Object Recognition and Step-Down Passive Avoidance tasks is comparable or superior to that of established cognitive enhancers like Rolipram and Donepezil. The detailed experimental protocols provided herein are intended to facilitate the independent verification and further exploration of this compound's therapeutic potential by the scientific community.

References

A Comparative Guide to cGMP Modulation: PF-05085727 vs. Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct mechanisms for modulating cyclic guanosine monophosphate (cGMP) levels: the phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, and traditional nitric oxide (NO) donors. Understanding the nuances of these approaches is critical for the development of novel therapeutics targeting the NO-sGC-cGMP signaling pathway, which plays a pivotal role in vasodilation, neurotransmission, and other key physiological processes.

At a Glance: Key Mechanistic Differences

This compound and nitric oxide donors both lead to an increase in intracellular cGMP concentrations, but they achieve this through fundamentally different mechanisms.

  • Nitric Oxide Donors: These agents act as a source of nitric oxide (NO).[1][2] NO directly activates soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP). This mechanism mimics the endogenous NO signaling pathway.

  • This compound: This small molecule is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is an enzyme that specifically degrades cGMP. By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell.[1]

This core difference in their mechanism of action—synthesis stimulation versus degradation inhibition—underpins the variations in their pharmacological profiles, potential therapeutic applications, and side-effect profiles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and representative nitric oxide donors. Direct comparative studies are limited; therefore, data is compiled from various sources. Experimental conditions should be considered when comparing values.

ParameterThis compoundNitric Oxide Donors (Representative Examples)
Target Phosphodiesterase 2A (PDE2A)Soluble Guanylate Cyclase (sGC)
Mechanism Inhibition of cGMP degradationStimulation of cGMP synthesis
Potency (IC50/EC50) IC50: 2 nM (for PDE2A)[1]Varies by donor (e.g., Sodium Nitroprusside, S-nitroso-N-acetylpenicillamine)
Selectivity >4,000-fold selective over PDE1 and PDE3-11[1]Acts on sGC; can have off-target effects related to NO reactivity
Key Application Investigated for cognitive indications due to high brain penetrance[1]Vasodilation, treatment of angina, hypertensive crises

Signaling Pathway Diagrams

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for nitric oxide donors and this compound.

NO_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_Donor Nitric Oxide Donor NO Nitric Oxide (NO) NO_Donor->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Synthesizes sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: Signaling pathway of nitric oxide donors.

PF05085727_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PF05085727_ext This compound PF05085727_int This compound PF05085727_ext->PF05085727_int PDE2A PDE2A PF05085727_int->PDE2A Inhibits sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Synthesizes sGC cGMP->PDE2A Degrades to PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE2A->GMP Physiological_Response Physiological Response (e.g., Cognitive Enhancement) PKG->Physiological_Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for assays relevant to the study of cGMP modulation.

Measurement of cGMP Levels

Objective: To quantify intracellular cGMP concentrations in response to treatment with a nitric oxide donor or this compound.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., primary neurons, smooth muscle cells) in appropriate culture dishes and grow to confluence.

  • Pre-treatment: Pre-incubate cells with a broad-spectrum phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation by other PDEs, allowing for the specific effect of the compound of interest to be observed.

  • Treatment: Add the nitric oxide donor or this compound at various concentrations to the cell culture medium and incubate for a specified time.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).

  • cGMP Quantification: Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to measure the cGMP concentration in the cell lysates, following the manufacturer's instructions.

  • Data Analysis: Normalize cGMP concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

In Vitro PDE2A Inhibition Assay

Objective: To determine the potency (IC50) of this compound for the inhibition of PDE2A.

Methodology:

  • Enzyme and Substrate Preparation: Use a purified recombinant human PDE2A enzyme. The substrate will be [3H]-cGMP.

  • Reaction Mixture: Prepare a reaction mixture containing the PDE2A enzyme, a buffer solution, and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [3H]-cGMP to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period, allowing the enzyme to hydrolyze the [3H]-cGMP to [3H]-5'-GMP.

  • Termination of Reaction: Stop the reaction by adding a stop solution, often containing a mixture of unlabeled cGMP and 5'-GMP.

  • Separation of Product: Separate the [3H]-5'-GMP product from the unreacted [3H]-cGMP substrate using a separation method such as anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-5'-GMP produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PDE2A inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of this compound and a nitric oxide donor on intracellular cGMP levels.

Experimental_Workflow Start Start: Cell Culture Pre-treatment Pre-treatment with IBMX Start->Pre-treatment Treatment_Split Split for Treatment Pre-treatment->Treatment_Split Treatment_PF Treat with this compound (Varying Concentrations) Treatment_Split->Treatment_PF Treatment_NO Treat with NO Donor (Varying Concentrations) Treatment_Split->Treatment_NO Cell_Lysis Cell Lysis Treatment_PF->Cell_Lysis Treatment_NO->Cell_Lysis cGMP_Assay cGMP ELISA Assay Cell_Lysis->cGMP_Assay Protein_Assay Protein Assay (e.g., BCA) Cell_Lysis->Protein_Assay Data_Analysis Data Analysis and Comparison cGMP_Assay->Data_Analysis Protein_Assay->Data_Analysis

Caption: Workflow for comparing cGMP modulation.

Conclusion

This compound and nitric oxide donors represent two distinct and valuable strategies for elevating intracellular cGMP levels. The choice between these approaches will depend on the specific therapeutic goal, the target tissue, and the desired pharmacological profile. NO donors provide a direct but often transient stimulation of cGMP synthesis, while PDE2A inhibitors like this compound offer a more sustained elevation of cGMP by preventing its degradation, with the potential for greater tissue specificity depending on PDE2A expression. Further research, including direct comparative studies, will be essential to fully elucidate the therapeutic potential of each approach and to identify the most promising candidates for clinical development.

References

Navigating the Translational Landscape of Nav1.7 Inhibitors: A Comparative Analysis of PF-05089771 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical journey of PF-05089771, a selective Nav1.7 inhibitor, and its comparison with other notable Nav1.7-targeting compounds offers critical insights into the challenges and future directions of non-opioid pain therapeutics. Despite a strong genetic validation of Nav1.7 as a pain target, the translational path to clinical efficacy has been fraught with difficulties, as exemplified by the trajectory of PF-05089771.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a crucial role in the transmission of pain signals. Its preferential expression in peripheral sensory neurons has made it an attractive target for the development of novel analgesics with a potentially favorable side-effect profile compared to centrally acting agents. PF-05089771, developed by Pfizer, emerged as a potent and selective Nav1.7 inhibitor. However, its clinical development was ultimately halted due to a lack of robust efficacy in treating painful diabetic peripheral neuropathy (DPN). This guide provides a comprehensive comparison of PF-05089771 with other key Nav1.7 inhibitors, presenting available data on their efficacy, selectivity, pharmacokinetics, and safety to inform future research and development in this challenging field.

Comparative Efficacy in Clinical Trials

The clinical performance of Nav1.7 inhibitors has been mixed, with PF-05089771's journey highlighting the complexities of translating preclinical promise to patient benefit.

Compound Clinical Trial Identifier Indication Key Efficacy Results Adverse Events
PF-05089771 NCT02215252Painful Diabetic Peripheral NeuropathyNo statistically significant difference from placebo in the weekly average pain score at week 4 (mean posterior difference of -0.41, 90% credible interval: -1.00 to 0.17). The active control, pregabalin, showed a statistically significant reduction in pain.[1][2]Generally well-tolerated.[1][2]
Vixotrigine (BIIB074) NCT03339336 (CONVEY)Small Fiber NeuropathyThe 200 mg twice-daily dose met the primary endpoint, showing a statistically significant reduction in the mean average daily pain score versus placebo at week 12 (p=0.0501).[3][4][5] The 350 mg twice-daily dose did not meet the primary endpoint.[3][4]Generally well-tolerated. Common adverse events in the open-label period included dizziness, headache, vertigo, and nausea.[3][6]
Ralfinamide NCT01019824 (SERENA)Neuropathic Low Back PainDid not detect any significant difference between ralfinamide and placebo for the primary endpoint (change from baseline on the 11-point Likert Scale).[7]Well-tolerated, with no clinically significant differences from placebo on safety measures.[7]
Ralfinamide Phase II (Study 001)Mixed Peripheral Neuropathic PainShowed statistically significant and clinically relevant efficacy in reducing pain as assessed by VAS and Likert scales.[8][9]Most frequent adverse events included headache, nausea, abdominal pain, dizziness, dyspepsia, and vomiting.[8]
DS-1971a NCT02107885, NCT02190058Healthy Volunteers (Phase I)Safety and tolerability established in single and multiple ascending dose studies.[10]Favorable safety profile reported.[11][12]
JNJ63955918 PreclinicalVarious Pain ModelsDemonstrated efficacy in preclinical models of acute chemical and thermal pain following intrathecal administration.[13]-

In Vitro Selectivity Profile

A critical aspect of Nav1.7 inhibitor development is achieving high selectivity over other sodium channel subtypes to minimize off-target effects, particularly cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.

Compound hNav1.7 IC50 Selectivity over hNav1.1 Selectivity over hNav1.2 Selectivity over hNav1.5 Selectivity over hNav1.6 Reference
PF-05089771 11 nM~77-fold~10-fold>1000-fold~15-fold[8]
Vixotrigine (BIIB074) Use-dependent IC50s between 1.76 and 5.12 µM across Nav1.1-1.8Broad spectrum, not highly selectiveBroad spectrum, not highly selectiveBroad spectrum, not highly selectiveBroad spectrum, not highly selective[14][15]
Ralfinamide 37.1 ± 2.9 µM (inactivated state)Not highly selectiveNot highly selective~2.4-fold less potent on Nav1.5Not highly selective[1]
JNJ63955918 pIC50 = 9.1 (ProTX-II scaffold)>100-fold>100-fold>100-fold>100-fold[16]

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds influence their dosing regimens and potential for clinical success.

Compound Half-life (t½) Bioavailability Key Pharmacokinetic Features Reference
PF-05089771 ~11 hours (predicted)38-110% (across four compounds in microdose study)Selected for further development based on favorable predicted human PK profile from microdose studies.
Vixotrigine (BIIB074) ~11 hoursHigh oral bioavailabilityRapid absorption with Tmax of 1-2 hours. Steady-state achieved from day 5 with twice-daily dosing.[2][6][9][17][18][2][6][9][17][18]
Ralfinamide ~15 hoursRapidly and completely absorbedEliminated primarily via the kidneys.[19][19]
DS-1971a Not specified in humansModerate to high in monkeys (35%) and dogs (77%)Under development for neuropathic pain.[20][20]

Signaling Pathways and Experimental Workflows

Nav1_7_Signaling_Pathway

Clinical_Trial_Workflow

Experimental Protocols

PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group Phase II clinical trial.[1]

  • Participants: 135 subjects with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months.[1]

  • Intervention:

    • PF-05089771 (150 mg twice daily)

    • Pregabalin (150 mg twice daily)

    • Placebo

  • Duration: 4-week treatment period.[1]

  • Primary Endpoint: The average pain score derived from subjects' daily Numerical Rating Scale (NRS) scores over the final 7 days of the 4-week treatment period.[1]

  • Methodology: The study included a 1-week placebo run-in period before randomization and a 1-week placebo run-out/taper-down period after the treatment phase. Efficacy was to be assessed at the end of the 4-week treatment period.[1]

Vixotrigine in Small Fiber Neuropathy (CONVEY - NCT03339336)

This was a Phase II, multicenter, placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study.[19]

  • Participants: 265 adults with idiopathic or diabetes-associated painful small fiber neuropathy.[19]

  • Intervention:

    • Open-label run-in period: All participants received vixotrigine 350 mg twice daily for 4 weeks.

    • Double-blind period: 123 participants who responded to vixotrigine (≥30% reduction in average daily pain score) were randomized to receive vixotrigine 200 mg twice daily, vixotrigine 350 mg twice daily, or placebo for 12 weeks.[19]

  • Primary Endpoint: Change from baseline in the average daily pain (ADP) score at week 12 of the double-blind period.[19]

  • Methodology: The enriched-enrollment design aimed to select a patient population more likely to respond to the treatment for the randomized withdrawal phase. Pain scores were recorded daily by participants in an eDiary.[19]

JNJ63955918 Preclinical Efficacy Assessment (Rat Formalin and Hotplate Models)

  • Animal Model: Male Sprague-Dawley rats.

  • Intervention: Intrathecal administration of JNJ63955918 at various doses.

  • Formalin Test Protocol:

    • A solution of 5% formalin is injected into the plantar surface of the rat's hind paw.

    • Pain behavior (flinching and licking of the injected paw) is observed and quantified during two distinct phases: Phase I (0-10 minutes post-injection, representing acute nociceptive pain) and Phase II (11-60 minutes post-injection, representing inflammatory pain).

    • JNJ63955918 or vehicle is administered intrathecally prior to the formalin injection.[13]

  • Hotplate Test Protocol:

    • Rats are placed on a heated surface (e.g., 55°C).

    • The latency to a pain response (e.g., licking a hind paw or jumping) is measured.

    • A cut-off time is used to prevent tissue damage.

    • JNJ63955918 or vehicle is administered intrathecally, and the latency to response is measured at various time points post-administration.[13]

Conclusion: The Path Forward for Nav1.7 Inhibition

The clinical development of PF-05089771 underscores the significant hurdles in translating potent and selective Nav1.7 inhibition into meaningful analgesia for broad patient populations with neuropathic pain. While the compound was well-tolerated, its failure to outperform placebo in painful diabetic neuropathy, a common and challenging condition, led to its discontinuation for this indication.

In contrast, the mixed results of vixotrigine in small fiber neuropathy, where a lower dose showed efficacy while a higher dose did not, suggest a narrow therapeutic window or complex dose-response relationship. The multi-modal mechanism of ralfinamide, targeting other channels in addition to Nav1.7, may offer advantages in certain neuropathic pain subtypes, although it also failed to show efficacy in neuropathic low back pain. The preclinical promise of highly selective peptide inhibitors like JNJ63955918 highlights a potential avenue for achieving greater efficacy, though the challenges of peptide delivery and in vivo stability remain.

Future research in the field of Nav1.7 inhibition will likely require a more nuanced approach. This may involve:

  • Patient Stratification: Identifying patient populations with specific genetic signatures or pain phenotypes that are more likely to respond to selective Nav1.7 blockade.

  • Combination Therapies: Exploring the synergistic effects of Nav1.7 inhibitors with other classes of analgesics.

  • Novel Modalities: Advancing the development of next-generation inhibitors, such as peptides and potentially gene therapies, that may offer improved selectivity and efficacy.

  • Improved Preclinical Models: Developing and utilizing animal models that more accurately recapitulate the pathophysiology of human neuropathic pain conditions.

While the journey of PF-05089771 and its contemporaries has been challenging, the wealth of data generated from these studies provides invaluable lessons for the continued pursuit of effective and safe non-opioid pain therapies targeting Nav1.7.

References

Safety Operating Guide

Prudent Disposal of PF-05085727: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of PF-05085727, a research chemical. The following procedures are based on general laboratory safety principles and publicly available data. It is critical to obtain and review the specific Safety Data Sheet (SDS) from your supplier for comprehensive guidance before handling or disposing of this compound.

Chemical and Hazard Summary

A clear understanding of the chemical properties and potential hazards of this compound is the first step toward safe handling and disposal.

Property Information
Chemical Name 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1415637-72-7
Molecular Formula C₂₀H₁₈F₃N₇
Known Hazards Harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][2][3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

1. Risk Assessment and Preparation:

  • Before beginning any work, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

  • Ensure that a designated and properly labeled hazardous waste container is available.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, when handling this compound.[1][2][3][4]

3. Waste Collection:

  • Solid Waste: Collect any unused or waste this compound powder, as well as any contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as indicated in the SDS.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Dispose of all decontamination materials as hazardous waste.

5. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS program or a licensed waste disposal contractor.

Experimental Workflow for Chemical Handling and Disposal

The following diagram outlines the critical steps for safely managing a research chemical from receipt to disposal.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment a Obtain Chemical & SDS b Review SDS & Plan Experiment a->b c Prepare Work Area & PPE b->c d Conduct Experiment (Wear Full PPE) c->d e Collect Waste in Labeled Container d->e f Decontaminate Work Area e->f g Store Waste Securely f->g h Arrange for EHS Pickup g->h

Caption: A workflow for the safe handling and disposal of research chemicals.

By adhering to these procedures and the specific guidance provided in the manufacturer's Safety Data Sheet, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of PF-05085727, a potent research compound. The following procedures are based on best practices for handling potent pharmaceutical powders and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on general principles for handling potent, powdered active pharmaceutical ingredients (APIs). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a full risk assessment and to review any available supplier safety information before handling this compound.

Hazard Identification and Risk Assessment

This compound is a potent phosphodiesterase 2A (PDE2A) inhibitor. As a potent pharmaceutical compound in powder form, it presents several potential hazards:

  • Inhalation: Fine powders can easily become airborne, posing a significant inhalation risk. Even small amounts of potent APIs can have pharmacological effects.[1]

  • Dermal Contact: Absorption through the skin may be a route of exposure.

  • Ocular Contact: The powder can cause eye irritation.

  • Ingestion: Accidental ingestion can lead to systemic effects.

Due to its potency, strict containment and handling procedures are necessary to minimize exposure.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with appropriate cartridges, or a properly fitted N95/FFP2 respirator for low-risk activities.[3][4]To prevent inhalation of airborne powder.
Hand Protection Double nitrile gloves.[3]To prevent skin contact. The outer pair should be changed immediately if contaminated.
Eye Protection Chemical splash goggles or a full-face shield.[3]To protect the eyes from powder and splashes.
Body Protection Disposable coveralls (e.g., Tyvek) with elasticated cuffs.[3]To protect skin and personal clothing from contamination.
Foot Protection Disposable shoe covers.[3]To prevent the spread of contamination outside the work area.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of potent compounds.[3]

1. Preparation:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.

  • Decontamination: Ensure a validated decontamination solution is readily available.[3]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.[3]

  • Spill Kit: Have a chemical spill kit readily accessible.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[3]

2. Weighing and Aliquoting:

  • Containment: Whenever possible, use a closed system for weighing and transferring the compound.[3]

  • Minimize Dust: Use techniques that minimize dust generation, such as gentle scooping and careful handling.[3]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[3]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[3]

  • PPE Doffing: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, coveralls, shoe covers), weigh boats, and other disposable materials should be collected in a labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Sharps Contaminated needles and other sharps should be placed in a designated sharps container for hazardous waste.
Empty Containers Empty stock vials should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container disposed of according to institutional guidelines.

All hazardous waste must be disposed of through your institution's EHS-approved waste management program.

Logical Workflow for PPE and Containment Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment and engineering controls based on the handling procedure's exposure potential.

PPE_Selection_Workflow This compound Handling: PPE & Containment Selection cluster_assessment Risk Assessment cluster_containment Containment & PPE Levels start Start: Handling this compound assess_exposure Assess Exposure Potential start->assess_exposure low_exposure Low Exposure (e.g., handling solutions) assess_exposure->low_exposure Low high_exposure High Exposure (e.g., weighing powder) assess_exposure->high_exposure High ppe_low Standard PPE: - Lab Coat - Single Gloves - Safety Glasses low_exposure->ppe_low containment_low Engineering Control: Chemical Fume Hood low_exposure->containment_low ppe_high Enhanced PPE: - PAPR - Double Gloves - Goggles & Face Shield - Disposable Coveralls high_exposure->ppe_high containment_high Engineering Control: Ventilated Balance Enclosure or Glove Box high_exposure->containment_high

Caption: PPE & Containment Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.